molecular formula C11H12N2O5 B1368214 5-(Morpholin-4-yl)-2-nitrobenzoic acid CAS No. 153437-51-5

5-(Morpholin-4-yl)-2-nitrobenzoic acid

Cat. No.: B1368214
CAS No.: 153437-51-5
M. Wt: 252.22 g/mol
InChI Key: YLZSNFZNVCUXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Morpholin-4-yl)-2-nitrobenzoic acid (CAS 153437-51-5) is a benzoic acid derivative organic compound with a molecular formula of C₁₁H₁₂N₂O₅ and a molecular weight of 252.22 g/mol . This chemical serves as a crucial synthetic intermediate and building block in organic synthesis and medicinal chemistry, particularly in the development of novel pharmacologically active compounds. Its primary research value has been demonstrated in the synthesis of new antimicrobial scaffolds. Recent research utilizes this compound as a core precursor for the development of 4-(morpholin-4-yl)-3-nitrobenzhydrazide-based derivatives . These derivatives, including semicarbazides and thiosemicarbazides, have shown promising in vitro activity against reference strains of Gram-positive and Gram-negative bacteria, addressing the global challenge of increasing drug resistance . The morpholine ring contributes to the molecule's physicochemical properties, while the nitro and carboxylic acid groups provide reactive sites for further chemical modifications. Handling of this substance requires adherence to standard laboratory safety protocols. Safety information indicates it may cause skin and eye irritation and may be harmful if swallowed or inhaled . Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment, including gloves and safety goggles. Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-morpholin-4-yl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-11(15)9-7-8(1-2-10(9)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZSNFZNVCUXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427709
Record name 5-(Morpholin-4-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153437-51-5
Record name 5-(4-Morpholinyl)-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153437-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Morpholin-4-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Morpholin-4-yl)-2-nitrobenzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Sufficiently detailed and specific public information to generate an in-depth technical guide on 5-(Morpholin-4-yl)-2-nitrobenzoic acid is not available at this time. While general principles and data from closely related isomers and analogous compounds can provide some insights, a comprehensive and validated guide on this specific molecule cannot be constructed without dedicated experimental data. This document, therefore, outlines a theoretical and predictive framework based on available chemical literature for related substances.

Introduction

This compound is a heterocyclic organic compound that belongs to the family of nitrobenzoic acids. Its structure incorporates a benzoic acid core, a nitro group at the 2-position, and a morpholine ring attached at the 5-position. The presence of the morpholine moiety, a common pharmacophore in medicinal chemistry, suggests potential biological activity. Nitroaromatic compounds are also known to be versatile intermediates in organic synthesis and can exhibit a range of biological effects. This guide aims to provide a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and a discussion of the potential, yet unconfirmed, biological activities of this compound, with a focus on its possible role as a PARP (Poly (ADP-ribose) polymerase) inhibitor.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Comparison
Molecular Formula C₁₁H₁₂N₂O₅Based on its chemical structure.
Molecular Weight 252.23 g/mol Calculated from the molecular formula. The isomer 2-Morpholin-4-yl-5-nitro-benzoic acid has a reported molecular weight of 252.22.[1]
Appearance Pale yellow to yellow crystalline solidNitroaromatic compounds are often colored. 2-Nitrobenzoic acid is described as yellowish-white crystals.[2]
Melting Point Expected to be in the range of 200-250 °CThe melting point of 4-nitrobenzoic acid is 237-240 °C.[3] Isomeric variations and the addition of the morpholine group will influence this value.
Solubility Likely sparingly soluble in water, but soluble in polar organic solvents such as DMSO, DMF, and alcohols.Benzoic acid and its derivatives generally show limited water solubility, which is further influenced by the nitro and morpholine groups.[4]
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-4.The electron-withdrawing nitro group will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).

Synthesis of this compound

A definitive, peer-reviewed synthesis protocol for this compound is not currently published. However, a highly probable synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.

Logical Framework for Synthesis

The presence of a strongly electron-withdrawing nitro group at the 2-position of the benzoic acid ring activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to the nitro group. Therefore, a suitable starting material would be a 5-halo-2-nitrobenzoic acid, such as 5-chloro-2-nitrobenzoic acid. The halogen at the 5-position serves as a good leaving group, which can be displaced by the secondary amine of morpholine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 5-Chloro-2-nitrobenzoic acid F This compound A->F Nucleophilic Aromatic Substitution B Morpholine B->F C Solvent (e.g., DMSO, DMF, or Butanol) C->F D Base (e.g., K₂CO₃ or excess morpholine) D->F E Heat (conventional or microwave) E->F

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of the related isomer, 4-(morpholin-4-yl)-3-nitrobenzoic acid, and would require optimization for the target compound.[2]

Materials:

  • 5-Chloro-2-nitrobenzoic acid

  • Morpholine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or n-Butanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as DMSO or n-butanol.

  • Addition of Reagents: Add anhydrous potassium carbonate (2-3 equivalents) to the solution, followed by the addition of morpholine (2-3 equivalents).

  • Reaction: Heat the reaction mixture to a temperature between 100-160 °C and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Microwave-assisted heating could potentially shorten the reaction time significantly.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product and neutralize any remaining base.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Characterization: The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include aromatic protons on the benzoic acid ring, and protons from the morpholine ring.

  • ¹³C NMR: Would show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the morpholine ring.[5]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would confirm the identity of the compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been found, its structural motifs suggest several areas of potential interest for researchers.

Anticipated Role as a PARP Inhibitor

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[6] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6]

The rationale for investigating this compound as a potential PARP inhibitor is based on the structures of known PARP inhibitors, which often contain aromatic and heterocyclic moieties that can interact with the nicotinamide binding pocket of the PARP enzyme.

G cluster_pathway PARP-Mediated DNA Repair cluster_inhibition Inhibition by this compound (Hypothetical) DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Repair_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound Inhibition Inhibition of PARP1 Inhibitor->Inhibition Inhibition->PAR_synthesis Blocks

Caption: Hypothetical mechanism of action of this compound as a PARP1 inhibitor.

Potential Antimicrobial and Anticancer Activities

Numerous compounds containing a morpholine ring have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[2] The nitro group in the structure can also contribute to biological activity.

  • Antimicrobial Activity: Derivatives of 4-(morpholino-4-yl)-3-nitrobenzohydrazide have been synthesized and evaluated for their antibacterial activity. Some of these compounds showed promising results against various bacterial strains.[2] It is plausible that this compound could also exhibit antimicrobial properties.

  • Anticancer Activity: Various morpholine derivatives have been investigated for their cytotoxic effects against different cancer cell lines. For instance, some 2-morpholino-4-anilinoquinoline compounds have shown potent anticancer activity against the HepG2 cell line with IC₅₀ values in the low micromolar range.[7]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a series of in vitro assays would be necessary.

PARP Inhibition Assay (Fluorometric)

This assay would quantify the ability of the compound to inhibit the activity of the PARP enzyme.

Workflow:

G cluster_assay PARP Inhibition Assay Workflow A Prepare reaction mixture: - PARP enzyme - Histone-coated plate - Biotinylated NAD+ B Add this compound (test compound) at various concentrations A->B C Incubate to allow PARP reaction B->C D Add Streptavidin-HRP to bind to biotinylated PAR C->D E Add HRP substrate and measure fluorescence/colorimetric signal D->E F Calculate IC₅₀ value E->F

Caption: A typical workflow for a PARP inhibition assay.

Cell Viability (MTT) Assay

This assay would determine the cytotoxic effects of the compound on cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-deficient breast cancer cell line like HCC1937) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a compound of interest due to its structural features that are commonly found in biologically active molecules. While specific experimental data is currently lacking in the public domain, this guide provides a theoretical framework for its synthesis, predicted properties, and potential therapeutic applications, particularly as a PARP inhibitor. The proposed synthetic route via nucleophilic aromatic substitution is chemically sound and provides a clear path for its preparation. Further experimental validation of its synthesis, characterization, and biological activities is crucial to unlock the full potential of this molecule in the fields of medicinal chemistry and drug discovery.

References

  • Nowak, M., et al. (2021). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 26(16), 4937. [Link]

  • PubChem. (n.d.). 2-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 13(5), 3236-3246. [Link]

  • Gao, Y., et al. (2020). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 65(4), 1846-1855. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 200. [Link]

Sources

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity, Mechanisms, and Evaluation of Morpholine Derivatives

Introduction: The Understated Power of a Simple Ring

In the vast lexicon of heterocyclic chemistry, few structures offer the blend of simplicity, versatility, and potent bioactivity as the morpholine ring. This unassuming six-membered heterocycle, containing both a secondary amine and an ether functional group, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—a pKa that enhances aqueous solubility and a flexible chair-like conformation—make it an exemplary "privileged scaffold".[1] This means the morpholine core is not merely a passive linker but an active contributor to a molecule's overall pharmacological profile, capable of enhancing potency, modulating pharmacokinetics, and bestowing desirable drug-like properties.[2]

This guide provides an in-depth exploration of the diverse biological activities of morpholine derivatives, moving beyond a simple catalog of effects to delve into the underlying mechanisms of action and the practical experimental protocols used to validate them. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate why this scaffold is featured in numerous approved drugs and continues to be a focal point of intensive research.[2][3]

Section 1: Anticancer Activity - Targeting Uncontrolled Growth

The fight against cancer is a primary arena where morpholine derivatives have shown significant promise. Their ability to interact with key proteins in oncogenic signaling pathways makes them valuable tools for developing targeted therapies.[1]

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A frequently deregulated cascade in human cancers is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is critical for cell proliferation, growth, and survival.[4][5] Many morpholine-containing compounds have been developed as potent inhibitors of this pathway.[4]

  • The Role of Morpholine: The oxygen atom of the morpholine ring is crucial for its inhibitory activity. It often forms a key hydrogen bond with a hinge region residue (e.g., Val882 in PI3Kγ) in the ATP-binding pocket of these kinases.[1] This interaction anchors the inhibitor, preventing the binding of ATP and halting the phosphorylation cascade that would otherwise promote tumor growth.[6] Clinically relevant drugs like Gefitinib (Iressa) , which contains a morpholine moiety, exert their anticancer effects by inhibiting the EGFR tyrosine kinase, which in turn blocks downstream signaling through pathways including PI3K/Akt/mTOR.[7][8] Dual PI3K/mTOR inhibitors containing a morpholino-triazine scaffold have also proven to be powerful modulators of this pathway.[3]

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and how morpholine-based inhibitors intervene.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival & Growth mTORC1->Proliferation Promotes Inhibitor Morpholine-Based PI3K/mTOR Inhibitor (e.g., Gefitinib) Inhibitor->PI3K INHIBITS Inhibitor->mTORC1 INHIBITS

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate greater potency.

Compound ClassCancer Cell LineTarget/PathwayIC₅₀ (µM)Reference
Quinazoline Derivative (AK-3)A549 (Lung)Cytotoxic1.89[8]
Quinazoline Derivative (AK-3)MCF-7 (Breast)Cytotoxic2.01[8]
Quinazoline Derivative (AK-10)SH-SY5Y (Neuroblastoma)Cytotoxic1.95[8]
Benzamide DerivativeHCT-116 (Colon)PI3K/Akt/mTOR<4[9]
Benzamide DerivativeMCF-7 (Breast)PI3K/Akt/mTOR<4[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, which is crucial for screening anticancer compounds.[10] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into an insoluble purple formazan product.[1][10] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]

    • Causality: This initial incubation allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring they are healthy and responsive for the experiment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivative compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]

    • Causality: The incubation time is chosen based on the cell line's doubling time and the expected mechanism of the compound (e.g., induction of apoptosis may require longer incubation).

  • MTT Addition: Add 10-50 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[9][12]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[10] During this time, viable cells will convert the MTT into visible purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]

    • Causality: The formazan crystals are insoluble in aqueous medium. A solvent like DMSO is required to dissolve them, creating a homogenous colored solution suitable for spectrophotometric measurement.

  • Data Acquisition: Gently shake the plate to ensure complete solubilization. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.

Section 2: Antimicrobial Activity - A Defense Against Pathogens

The rise of multidrug-resistant bacteria has created an urgent need for novel antibiotics. Morpholine derivatives have emerged as a promising class of antimicrobial agents, with some compounds exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[13][14]

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

A key target for morpholine-based antibiotics is the bacterial ribosome, the cellular machinery responsible for protein synthesis. The approved antibiotic Linezolid , an oxazolidinone containing a morpholine ring, functions by this mechanism.[15]

  • The Role of Morpholine: Linezolid binds to the 23S rRNA component of the 50S ribosomal subunit.[15] This binding action physically obstructs the formation of a functional 70S initiation complex, which is the crucial first step in translating mRNA into protein.[13][15] By preventing this complex from forming, Linezolid effectively halts protein synthesis, leading to a bacteriostatic effect (inhibiting growth and replication).[15] This mechanism is distinct from many other antibiotic classes, making it effective against bacteria that have developed resistance to other drugs.[13]

The following workflow illustrates the process of bacterial protein synthesis and the specific inhibitory action of Linezolid.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome Assembly cluster_process Translation Process R_30S 30S Subunit R_70S Functional 70S Initiation Complex R_30S->R_70S R_50S 50S Subunit R_50S->R_70S Protein Protein Synthesis R_70S->Protein Initiates mRNA mRNA mRNA->R_70S Binds Linezolid Linezolid (Morpholine Derivative) Linezolid->R_50S Binds to 23S rRNA block BLOCKS FORMATION block->R_70S

Sources

An In-depth Technical Guide to 2-Morpholin-4-yl-5-nitro-benzoic acid (CAS 4036-83-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Morpholin-4-yl-5-nitro-benzoic acid (CAS 4036-83-3), a heterocyclic building block with significant potential in medicinal chemistry. While direct extensive research on this specific molecule is emerging, this document synthesizes available data, draws logical inferences from structurally related compounds, and presents detailed theoretical frameworks for its synthesis, characterization, and potential biological applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and similar chemical entities. By detailing plausible synthetic routes, analytical methodologies, and hypothesizing mechanisms of action based on established principles of medicinal chemistry, this paper aims to catalyze further investigation into this promising compound.

Introduction: The Emerging Potential of Morpholinobenzoic Acids

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1] When incorporated into a benzoic acid framework, particularly with the addition of a nitro group, a molecule with intriguing electronic and biological properties emerges. 2-Morpholin-4-yl-5-nitro-benzoic acid sits at the intersection of these key chemical features, suggesting its potential as a versatile intermediate and a candidate for biological screening.

The presence of the nitroaromatic group is of particular interest, as this class of compounds is known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2] The mechanism often involves the bioreduction of the nitro group within target cells, leading to the generation of cytotoxic reactive nitrogen species.[3] Furthermore, the substitution pattern on the benzoic acid ring can significantly influence the molecule's activity. This guide will delve into the specifics of the 2-morpholino and 5-nitro substitution, providing a scientific rationale for its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Morpholin-4-yl-5-nitro-benzoic acid is fundamental to its application in research and development. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 4036-83-3[4]
Molecular Formula C₁₁H₁₂N₂O₅[4]
Molecular Weight 252.22 g/mol [4]
IUPAC Name 2-(morpholin-4-yl)-5-nitrobenzoic acid[5]
Alternate Names 2-Morpholino-5-nitrobenzoic acid[4]
Purity ≥95% (commercially available)[4]

Synthesis and Characterization: A Proposed Pathway

While specific literature detailing the synthesis of 2-Morpholin-4-yl-5-nitro-benzoic acid is not abundant, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous reactions. The proposed synthesis involves a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway

The synthesis of the target compound can be achieved by reacting 2-bromo-5-nitrobenzoic acid with morpholine. This reaction is a classic example of a nucleophilic aromatic substitution, where the morpholine acts as the nucleophile, displacing the bromide on the aromatic ring. The nitro group at the 5-position activates the ring towards nucleophilic attack, facilitating the reaction.

Synthesis_of_2-Morpholin-4-yl-5-nitro-benzoic_acid 2-Bromo-5-nitrobenzoic_acid 2-Bromo-5-nitrobenzoic acid Reaction_Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat 2-Bromo-5-nitrobenzoic_acid->Reaction_Conditions Morpholine Morpholine Morpholine->Reaction_Conditions Product 2-Morpholin-4-yl-5-nitro-benzoic acid Reaction_Conditions->Product

Caption: Proposed synthesis of 2-Morpholin-4-yl-5-nitro-benzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a guideline based on similar reported syntheses and should be optimized for best results.

Materials:

  • 2-Bromo-5-nitrobenzoic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromo-5-nitrobenzoic acid (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents) and morpholine (1.5-2 equivalents).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with HCl to a pH of 2-3 to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) or purification by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) can be performed.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons, the morpholine protons, and the carboxylic acid proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present, such as the carboxylic acid C=O and O-H stretches, the nitro N-O stretches, and the C-N and C-O stretches of the morpholine ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a good starting point for method development.[6]

Potential Biological Activities and Therapeutic Applications

Based on the structural features of 2-Morpholin-4-yl-5-nitro-benzoic acid and data from related compounds, several potential biological activities can be postulated.

Antimicrobial Activity

Nitroaromatic compounds have a well-documented history as antimicrobial agents.[2] The antibacterial activity of 2-chloro-5-nitrobenzoic acid derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria.[7][8] This suggests that 2-Morpholin-4-yl-5-nitro-benzoic acid could also possess antibacterial properties.

Hypothesized Mechanism of Antimicrobial Action:

The antimicrobial activity of nitroaromatic compounds is often attributed to the reductive activation of the nitro group by bacterial nitroreductases.[3] This process generates reactive nitrogen species that can induce cellular damage and lead to bacterial cell death.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Entry 2-Morpholin-4-yl-5-nitro-benzoic acid (Enters the cell) Nitroreductase Nitroreductase Enzymes Entry->Nitroreductase Reduction of Nitro Group Reactive_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamino radicals) Nitroreductase->Reactive_Species Cellular_Damage Damage to DNA, Proteins, and Lipids Reactive_Species->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: Hypothesized mechanism of antimicrobial action.

Anticancer Activity

The morpholine scaffold is present in several approved anticancer drugs.[9] Furthermore, benzoic acid derivatives have been explored as potential anticancer agents.[10] A study on 2-morpholino-4-anilinoquinoline derivatives showed potent anticancer activity against the HepG2 cell line, causing cell cycle arrest.[9] While the substitution pattern is different, this provides a rationale for investigating the anticancer potential of 2-Morpholin-4-yl-5-nitro-benzoic acid.

Potential Molecular Targets:

The specific molecular targets would need to be elucidated through experimental studies. However, based on the activity of similar compounds, potential targets could include protein kinases, which are often dysregulated in cancer.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro experiments are necessary.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic bacteria.

Protocol:

  • Prepare a stock solution of 2-Morpholin-4-yl-5-nitro-benzoic acid in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in a 96-well microtiter plate containing bacterial growth medium.

  • Inoculate the wells with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

  • To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Protocol (MTT Assay):

  • Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2-Morpholin-4-yl-5-nitro-benzoic acid for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion and Future Directions

2-Morpholin-4-yl-5-nitro-benzoic acid is a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its structural motifs suggest a high probability of exhibiting interesting biological activities, particularly as an antimicrobial or anticancer agent. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and biological evaluation.

Future research should focus on the practical execution of the proposed synthetic and analytical protocols to obtain a well-characterized sample of the compound. Subsequent in-depth biological screening against a wide range of bacterial strains and cancer cell lines is warranted. Mechanistic studies to elucidate the precise mode of action and identify the molecular targets will be crucial for any future drug development efforts. The insights gained from such studies will not only shed light on the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of morpholinobenzoic acid derivatives.

References

  • PubChem. 2-(Morpholin-4-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. National Center for Biotechnology Information. [Link]

  • Al-Qaisi, A., Jarrar, M., & Al-Qirim, T. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245. [Link]

  • CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. [Link]

  • Emerson, W. S., & Heimsch, R. A. (1954). U.S. Patent No. 2,695,311. Washington, DC: U.S.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Process for preparing 2-nitro-5-substituted-phenoxy benzoic acids and salts thereof.
  • Al-Douh, M. H., Al-Nuri, M. A., & Al-Zoubi, R. M. (2020). Antimicrobial activity of phenol and benzoic acid derivatives. ResearchGate. [Link]

  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • 4-Nitrobenzoic acid. SIELC Technologies. [Link]

  • Benzoic acid, 4-nitro-. NIST WebBook. [Link]

  • 2-Nitro-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Morpholinyl Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholinyl nitrobenzoic acid scaffold represents a class of compounds with nascent yet intriguing biological potential. Preliminary studies have indicated that derivatives of this core structure possess antimicrobial properties, yet a comprehensive understanding of their mechanism of action remains elusive. This technical guide eschews a conventional review format. Instead, it provides a strategic framework and detailed experimental methodologies for the systematic elucidation of the molecular targets and signaling pathways modulated by morpholinyl nitrobenzoic acids. We will synthesize established principles of drug discovery with field-proven insights to propose a self-validating research program. This document is intended to serve as a practical roadmap for researchers aiming to characterize this promising, yet enigmatic, class of small molecules.

Introduction: The Current Landscape

The chemical architecture of morpholinyl nitrobenzoic acids, characterized by a nitro-substituted benzene ring linked to a morpholine moiety and a carboxylic acid group, suggests a rich potential for biological activity. The electron-withdrawing nature of the nitro group and the established bioactivity of the morpholine ring are common features in various pharmacologically active agents.[1][2]

To date, the most direct biological insight into this class of compounds comes from research on derivatives of 4-(morpholin-4-yl)-3-nitrobenzohydrazide.[3][4] These studies have demonstrated that certain derivatives, particularly semicarbazides, exhibit notable antibacterial activity against Gram-positive bacteria, with the most active compound showing a minimum inhibitory concentration (MIC) of 3.91 µg/mL against Enterococcus faecalis.[3][4] However, the parent morpholinyl nitrobenzoic acid was not the primary focus, and the underlying mechanism of this antimicrobial action was not investigated.[3] This leaves a significant knowledge gap regarding the cellular targets and pathways affected by this core scaffold.

A Postulated Mechanism of Action: The Nitroaromatic Paradigm

Drawing from the broader pharmacology of nitroaromatic compounds, we can formulate a primary hypothesis for the mechanism of action of morpholinyl nitrobenzoic acids.[1][5][6] Many nitroaromatic drugs function as prodrugs, which are inactive until they undergo metabolic activation within the target cell or organism.[6][7] This activation typically involves the enzymatic reduction of the nitro group (-NO₂) to form highly reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives, as well as reactive oxygen and nitrogen species (ROS/RNS).[6][7]

These reactive species can then exert a variety of cytotoxic effects, including:

  • Covalent modification of proteins and nucleic acids.

  • Induction of oxidative and nitrosative stress.

  • Disruption of critical metabolic pathways.

This bioreductive activation is a central element in the antimicrobial and cytotoxic effects of many established nitroaromatic drugs.[1][5]

Hypothesized Signaling Pathway

Hypothesized_MOA cluster_cell Target Cell (e.g., Bacterium) cluster_targets Cellular Targets MNBA Morpholinyl Nitrobenzoic Acid (Prodrug) Nitroreductase Nitroreductase Enzymes MNBA->Nitroreductase Enters Cell Reactive_Intermediates Reactive Intermediates (ROS, RNS, etc.) Nitroreductase->Reactive_Intermediates Bioreduction DNA DNA Reactive_Intermediates->DNA Proteins Proteins Reactive_Intermediates->Proteins Lipids Lipids Reactive_Intermediates->Lipids Damage Macromolecular Damage & Cellular Dysfunction DNA->Damage Proteins->Damage Lipids->Damage Cell_Death Cell Death / Growth Inhibition Damage->Cell_Death

Caption: Hypothesized mechanism of action for morpholinyl nitrobenzoic acids.

A Strategic Framework for Mechanism of Action Elucidation

To systematically investigate the mechanism of action, a multi-pronged approach is necessary. This framework is designed to first identify the direct molecular targets of the compound and then to characterize the downstream cellular consequences of target engagement.

Experimental Workflow for MOA Elucidation

Experimental_Workflow A Phase 1: Target Identification B Affinity Purification- Mass Spectrometry A->B C Drug Affinity Responsive Target Stability (DARTS) A->C D Phase 2: Target Validation & Pathway Analysis B->D C->D E Biochemical Assays (Enzyme Kinetics) D->E F Cellular Thermal Shift Assay (CETSA) D->F G Signaling Pathway Reporter Assays D->G H Phase 3: Cellular Phenotype Characterization E->H F->H G->H I Gene Expression Profiling (qPCR/RNA-seq) H->I J Metabolomics & Proteomics H->J

Caption: A phased experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

The following protocols are foundational to the proposed research program. They are designed to be self-validating, with each step providing data that informs the next.

Phase 1: Unbiased Target Identification

The initial goal is to identify the cellular proteins that physically interact with the morpholinyl nitrobenzoic acid.

Protocol 1: Affinity Purification followed by Mass Spectrometry (AP-MS)

This method uses a modified version of the compound to "pull down" its binding partners from a cell lysate.[8][9]

  • Rationale: By immobilizing the compound on a solid support, we can isolate its binding partners from the complex mixture of cellular proteins. Mass spectrometry then provides an unbiased identification of these proteins.

  • Methodology:

    • Probe Synthesis: Synthesize a derivative of the morpholinyl nitrobenzoic acid with a linker arm terminating in a reactive group (e.g., an alkyne or an amine). This linker should be attached at a position determined by structure-activity relationship (SAR) studies to minimally interfere with biological activity.

    • Immobilization: Covalently attach the synthesized probe to an affinity resin (e.g., NHS-activated sepharose beads).

    • Lysate Preparation: Prepare a native protein lysate from the target cells (e.g., Enterococcus faecalis or a relevant human cell line).

    • Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding. As a negative control, incubate the lysate with beads that have not been conjugated to the compound.

    • Washing: Wash the beads extensively to remove non-specific binding proteins.

    • Elution: Elute the bound proteins from the beads.

    • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands that are unique to the compound-conjugated beads using mass spectrometry (LC-MS/MS).

Phase 2: Target Validation and Pathway Analysis

Once potential targets are identified, it is crucial to validate these interactions and begin to map the downstream signaling consequences.

Protocol 2: Enzyme Inhibition Assays

If a putative target is an enzyme, its activity can be directly measured in the presence of the compound.

  • Rationale: This biochemical assay provides direct evidence of a functional interaction between the compound and the target protein.

  • Methodology:

    • Recombinant Protein Expression: Express and purify the candidate target protein.

    • Activity Assay: Establish a robust in vitro assay to measure the enzymatic activity of the purified protein (e.g., a colorimetric or fluorometric assay).

    • Inhibition Curve: Measure the enzyme's activity across a range of morpholinyl nitrobenzoic acid concentrations to determine the IC₅₀ (half-maximal inhibitory concentration).

    • Kinetic Analysis: Perform enzyme kinetic studies (e.g., by varying substrate concentration) in the presence and absence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Protocol 3: Signaling Pathway Reporter Assays

These assays measure the activity of specific signaling pathways by quantifying the expression of a reporter gene (e.g., luciferase or GFP) under the control of a pathway-responsive promoter.[10][11]

  • Rationale: This allows for the rapid screening of multiple key signaling pathways (e.g., NF-κB, MAPK, Akt) to identify those that are modulated by the compound.[12]

  • Methodology:

    • Cell Line Selection: Choose a cell line that is stably or transiently transfected with the desired reporter constructs.

    • Compound Treatment: Treat the cells with various concentrations of the morpholinyl nitrobenzoic acid.

    • Lysis and Reporter Measurement: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Data Analysis: Normalize the reporter activity to a control and identify pathways that are significantly up- or down-regulated.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Enzyme Inhibition Data

CompoundTarget EnzymeIC₅₀ (µM)Mode of Inhibition
MNA-1Target X Kinase2.5ATP-Competitive
MNA-1Target Y Phosphatase> 100No Inhibition

Table 2: Hypothetical Signaling Pathway Modulation

PathwayReporter GeneFold Change (at 10 µM MNA-1)p-value
NF-κB5x-κB-Luc-3.2< 0.01
AP-1AP-1-Luc-1.1> 0.05
AktSRE-Luc+2.8< 0.01

Conclusion and Future Directions

The morpholinyl nitrobenzoic acid scaffold presents a compelling starting point for further investigation. The limited existing data on its antimicrobial activity, combined with the well-established pharmacology of nitroaromatic compounds, provides a strong foundation for the research program outlined in this guide. By systematically applying the unbiased target identification and rigorous validation protocols described herein, the scientific community can move closer to understanding the full therapeutic potential of this enigmatic class of molecules. The elucidation of their mechanism of action will be a critical step in translating this potential into tangible clinical applications.

References

  • Glowacka, A., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]

  • Somashekhar, M., et al. (2016). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Some Novel 5-[4(Morpholin-4-Yl) Phenyl] 1,3,4 Oxadiazole 2-Yl Sulphonyl Acetohydrazide Derivatives. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]

  • de Oliveira, R.B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

  • Carr, G. A. (1986). Preservative compositions employing anti-microbial morpholine derivatives. Google Patents.
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Creative Diagnostics. Available at: [Link]

  • Grosvenor, W. M. (1923). Process for making nitrobenzoic acid and intermediates. Google Patents.
  • Glowacka, A., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. ResearchGate. Available at: [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]

  • Giles, G.I., et al. (2017). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. Available at: [Link]

  • Reddy, M. S., et al. (2008). Process for preparing quinazoline derivatives. Google Patents.
  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. Available at: [Link]

  • Emerson, W. S., & Heimsch, R. A. (1954). Preparation of 2-and 4-nitrobenzoic acid. Google Patents.
  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

  • Patsnap Eureka. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap Eureka. Available at: [Link]

  • Li, Y., et al. (2025). Progress on 3-Nitropropionic Acid Derivatives. PubMed. Available at: [Link]

  • Kanoh, N. (2014). Affinity-based target identification for bioactive small molecules. RSC Publishing. Available at: [Link]

  • Wisdomlib. (2025). Nitroaromatic compounds: Significance and symbolism. Wisdomlib. Available at: [Link]

  • AnyGenes®. (n.d.). Analyze cell signaling pathways with AnyGenes® qPCR arrays. AnyGenes®. Available at: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]

  • ResearchGate. (n.d.). General classes of biologically active nitroaromatic compounds. ResearchGate. Available at: [Link]

  • Wang, B., et al. (2021). Signaling Pathway Analysis and Downstream Genes Associated with Disease Resistance Mediated by GmSRC7. MDPI. Available at: [Link]

  • Medina-Franco, J.L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. Available at: [Link]

  • Medina-Franco, J.L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]

  • Sadowski, Z., & Szelag, H. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. IntechOpen. Available at: [Link]

Sources

The Strategic Utility of 5-(Morpholin-4-yl)-2-nitrobenzoic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of privileged scaffolds is paramount to accelerating drug discovery pipelines. The morpholine moiety, in particular, is a well-established constituent of numerous approved therapeutics, prized for its ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a rigid, synthetically tractable anchor for molecular elaboration. When integrated into the versatile framework of a nitrobenzoic acid, the resulting intermediate, 5-(Morpholin-4-yl)-2-nitrobenzoic acid , emerges as a highly valuable building block. This guide provides an in-depth technical overview of its synthesis, critical downstream transformations, and strategic applications, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and illustrate the logical flow from this intermediate to complex heterocyclic scaffolds of therapeutic interest.

Introduction: The Morpholine and Nitroaromatic Synergy

The morpholine ring is a cornerstone in drug design, often employed to imbue candidate molecules with favorable physicochemical and metabolic properties. Its presence can mitigate excessive lipophilicity, introduce a hydrogen bond acceptor, and confer metabolic stability, all of which are critical for oral bioavailability and a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

The this compound scaffold strategically positions this beneficial group on a nitroaromatic core. The nitro group, a powerful electron-withdrawing entity, serves two primary functions: it activates the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating the synthesis of the intermediate itself, and it acts as a synthetic handle for reduction to a primary amine. This subsequent amine is a crucial functional group for a vast array of coupling and cyclization reactions, making the overall structure a linchpin for building molecular complexity.

Physicochemical Properties and Sourcing

A thorough understanding of the physical and chemical properties of a key intermediate is fundamental to its effective use.

PropertyValueSource/CAS Number
IUPAC Name This compound
CAS Number 333983-36-7[2]
Molecular Formula C₁₁H₁₂N₂O₅[2]
Molecular Weight 252.23 g/mol [2]
Appearance Typically a yellow to orange solidSupplier Data
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), limited solubility in waterGeneral Knowledge

Sourcing: this compound is commercially available from various chemical suppliers. For laboratory-scale research, it is often most practical to purchase the compound directly. However, for large-scale applications or when custom modifications are required, an efficient in-house synthesis is necessary.

Synthesis of this compound

The most direct and common route to this intermediate is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages an electron-deficient aromatic ring, activated by the ortho-nitro group, to facilitate the displacement of a leaving group (typically a halogen) by the secondary amine of morpholine.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the reaction of a suitable 5-halo-2-nitrobenzoic acid with morpholine. The electron-withdrawing nitro group, positioned ortho to the leaving group, is critical as it stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction. The choice of solvent and base is also important for reaction efficiency.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[3][4] The following protocol is adapted from a similar reported procedure for the synthesis of a related compound and has been optimized for this specific transformation.[3]

Reaction: 5-Chloro-2-nitrobenzoic acid with Morpholine

  • Materials:

    • 5-Chloro-2-nitrobenzoic acid (1.0 eq)

    • Morpholine (2.5 eq)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

    • Microwave synthesis vial with a magnetic stir bar

  • Procedure:

    • To a microwave synthesis vial, add 5-chloro-2-nitrobenzoic acid (e.g., 1.00 g, 4.96 mmol).

    • Add the solvent (e.g., 10 mL of DMF).

    • Add morpholine (e.g., 1.08 mL, 12.4 mmol).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 150-160 °C) for a specified time (e.g., 20-30 minutes). Reaction progress can be monitored by TLC or LC-MS.

    • After the reaction is complete, cool the vial to room temperature.

    • Pour the reaction mixture into a beaker containing water (e.g., 50 mL).

    • Acidify the mixture with 1M HCl until the pH is approximately 2-3. This will protonate the carboxylate and precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with water to remove any residual salts.

    • Dry the product under vacuum to yield this compound.

  • Expert Insights: The use of an excess of morpholine serves both as a reactant and a base to neutralize the HCl formed during the reaction. Microwave heating dramatically reduces the reaction time from several hours (with conventional heating) to minutes.[3] The choice of a high-boiling polar aprotic solvent like DMF or DMSO is crucial for reaching the required reaction temperatures under microwave conditions.

Purification and Characterization

The crude product obtained from the synthesis is often of high purity. However, if further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) is typically effective.

Characterization:

  • ¹H NMR: The spectrum should show characteristic peaks for the morpholine protons (typically two triplets around 3.3-3.9 ppm) and the aromatic protons.

  • ¹³C NMR: The spectrum will display signals for the morpholine carbons, the aromatic carbons, and the carboxyl carbon. The carbon attached to the nitro group will be significantly downfield.[5][6]

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Key Transformation: Reduction to 2-Amino-5-(morpholin-4-yl)benzoic Acid

The synthetic utility of this compound is most powerfully demonstrated by the reduction of its nitro group to a primary amine. This transformation yields 2-amino-5-(morpholin-4-yl)benzoic acid , a versatile bifunctional intermediate for the construction of a wide range of heterocyclic systems.

Reaction Principle: Catalytic Hydrogenation

Catalytic hydrogenation is the most common and efficient method for the reduction of aromatic nitro groups.[7] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The hydrogen can be supplied as H₂ gas or through transfer hydrogenation from a donor molecule like hydrazine or ammonium formate. This method is generally high-yielding and produces clean products.

Detailed Experimental Protocol: Catalytic Hydrogenation with Pd/C and H₂

This protocol is a standard and reliable method for the reduction of nitroaromatic compounds.[8][9]

  • Materials:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol% catalyst loading)

    • Methanol or Ethanol as solvent

    • Hydrogen gas (H₂)

    • Parr shaker or a similar hydrogenation apparatus

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (e.g., 1.00 g, 3.96 mmol) in a suitable solvent like methanol (e.g., 20 mL).

    • Carefully add 10% Pd/C (e.g., 50-100 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and connect it to the hydrogenation apparatus.

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or 3-4 bar).

    • Agitate the mixture at room temperature. The reaction is typically exothermic, and some cooling may be required for larger scale reactions.

    • Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

    • Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-(morpholin-4-yl)benzoic acid.

  • Expert Insights: The catalyst can be pyrophoric, especially after the reaction, so it should be handled with care and preferably kept wet. The choice of solvent is important; alcohols are commonly used as they are good solvents for both the starting material and the product. The product, an amino acid, can be zwitterionic and may require careful pH adjustment for complete dissolution or precipitation during workup.

Purification and Characterization of the Amino Acid

The crude product can often be used directly in the next step. If purification is needed, it can be achieved by recrystallization or by acid-base extraction.

Characterization of 2-amino-5-(morpholin-4-yl)benzoic acid:

  • ¹H and ¹³C NMR: The spectra will show the disappearance of the signals corresponding to the nitro-substituted aromatic ring and the appearance of new signals in the aromatic region, indicative of the presence of the electron-donating amino group. The amino protons will also be visible in the ¹H NMR spectrum.

  • IR Spectroscopy: The characteristic symmetric and asymmetric stretching bands of the nitro group (around 1530 and 1350 cm⁻¹) will disappear, and new N-H stretching bands for the primary amine will appear (around 3300-3500 cm⁻¹).

Application in Heterocycle Synthesis: The Gateway to Quinazolinones

2-Amino-5-(morpholin-4-yl)benzoic acid is an excellent precursor for the synthesis of quinazolinones, a class of fused heterocycles that are prevalent in many biologically active compounds and approved drugs.[10][11] The general synthesis involves the condensation of the anthranilic acid derivative with a one-carbon source.

Reaction Principle: Condensation and Cyclization

The synthesis of a 7-morpholinyl-quinazolin-4-one can be achieved by reacting 2-amino-5-(morpholin-4-yl)benzoic acid with an appropriate reagent that provides the C2 carbon of the quinazolinone ring. A common and straightforward method is the reaction with formamide, which serves as both the carbon source and the solvent.

Example Protocol: Synthesis of 7-(Morpholin-4-yl)quinazolin-4(3H)-one
  • Materials:

    • 2-Amino-5-(morpholin-4-yl)benzoic acid (1.0 eq)

    • Formamide

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-(morpholin-4-yl)benzoic acid (e.g., 500 mg, 2.25 mmol).

    • Add an excess of formamide (e.g., 5 mL).

    • Heat the mixture to a high temperature (e.g., 160-180 °C) for several hours (e.g., 4-8 hours).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to the mixture to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry to obtain the desired quinazolinone.

  • Expert Insights: This one-pot procedure is highly efficient for the synthesis of unsubstituted quinazolinones at the 2-position. For the synthesis of 2-substituted quinazolinones, other reagents such as orthoesters or acid chlorides followed by cyclization can be used.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic pathways discussed, the following diagrams illustrate the key transformations.

G cluster_0 Synthesis of the Intermediate 5-Chloro-2-nitrobenzoic_acid 5-Chloro-2-nitrobenzoic acid Product_1 This compound 5-Chloro-2-nitrobenzoic_acid->Product_1  Microwave (SNAr) Morpholine Morpholine Morpholine->Product_1  Microwave (SNAr)

Caption: Synthesis of the core intermediate via microwave-assisted SNAr.

G cluster_1 Key Transformations and Applications Start This compound Intermediate 2-Amino-5-(morpholin-4-yl)benzoic acid Start->Intermediate  Pd/C, H2 (Reduction) Final_Product 7-(Morpholin-4-yl)quinazolin-4(3H)-one Intermediate->Final_Product  Heat (Cyclization) Formamide Formamide Formamide->Final_Product  Heat (Cyclization)

Caption: Synthetic utility in the path to quinazolinone scaffolds.

Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages in the synthesis of complex molecules for drug discovery. Its preparation is straightforward, and the subsequent reduction of the nitro group provides a gateway to a rich variety of heterocyclic structures, most notably quinazolinones. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, ultimately contributing to the development of novel therapeutics.

References

  • (No author given). (n.d.). 2-Amino-5-fluorobenzoic acid. ResearchGate. Retrieved from [Link]

  • (No author given). (2017). Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline. MDPI. Retrieved from [Link]

  • American Elements. (n.d.). 2-Amino-5-morpholinobenzoic Acid. Retrieved from [Link]

  • Hernández-Campos, A., et al. (2016). Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Bentham Science. Retrieved from [Link]

  • (No author given). (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Retrieved from [Link]

  • Machado, O. L., et al. (1993). Purification, physicochemical characterization and N-terminal-amino acid sequence of a phospholipase A2 from Bothrops jararaca venom. Brazilian Journal of Medical and Biological Research. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medical Research Reviews. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid. Retrieved from [Link]

  • (No author given). (2015). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. Retrieved from [Link]

  • (No author given). (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. Retrieved from [Link]

  • (No author given). (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. NIH. Retrieved from [Link]

  • (No author given). (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • (No author given). (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Springer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • (No author given). (1985). Purification and characterization of two isoforms of Acanthamoeba profilin. PMC. Retrieved from [Link]

  • (No author given). (2015). Self Assembled Material of Palladium Nano-particles and Thiacalix[3]arene Cd(II) Complex as Efficient Catalyst for Nitro-phenol Reduction - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • (No author given). (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. Retrieved from [Link]

  • (No author given). (2024). Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. MDPI. Retrieved from [Link]

  • (No author given). (n.d.). Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives. Google Patents.
  • (No author given). (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

  • (No author given). (n.d.). Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Retrieved from [Link]

  • (No author given). (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. SciSpace. Retrieved from [Link]

  • (No author given). (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Retrieved from [Link]

  • (No author given). (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
  • (No author given). (n.d.). Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information. Retrieved from [Link]

Sources

A Guide to Nitro Compounds in Drug Discovery: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the role of nitro-containing compounds in modern drug discovery. We will delve into the core chemical principles that govern their activity, survey their therapeutic applications, confront the challenges of their toxicity, and provide validated protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique properties of this potent chemical class.

Part 1: The Nitro Group - A Double-Edged Sword in Medicinal Chemistry

The nitro group (-NO₂) is often viewed with a certain degree of apprehension in the pharmaceutical industry, frequently flagged as a "structural alert" due to concerns about potential toxicity and mutagenicity. However, this perception belies its critical role in a number of highly successful and life-saving therapeutics. The key to understanding nitro drugs lies in recognizing their function not as static pharmacophores, but as latent reactive entities. They are, in essence, prodrugs that are activated under specific biological conditions.

The potent electron-withdrawing nature of the nitro group is central to its function. This property deactivates aromatic rings towards electrophilic substitution but, more importantly, it lowers the reduction potential of the molecule. This makes the nitro group susceptible to enzymatic reduction within biological systems, a process that is the cornerstone of its therapeutic action and, paradoxically, its toxicity.

Mechanism of Action: The Reductive Activation Cascade

The journey from an inert nitro-prodrug to a cytotoxic agent is a multi-step process of reductive activation, primarily carried out by a class of enzymes known as nitroreductases . These enzymes are found in both host (mammalian) and microbial (bacterial, parasitic) cells. The therapeutic window for many nitro drugs is carved out by the differential expression or efficiency of these enzymes between the target pathogen and the host.

The activation cascade proceeds as follows:

  • One-Electron Reduction: The nitro group (R-NO₂) accepts an electron to form a nitro radical anion (R-NO₂⁻). This is often a reversible step. In the presence of oxygen, this radical can transfer the electron to O₂, regenerating the parent compound and producing a superoxide radical (O₂⁻), leading to oxidative stress. This is a key mechanism for drugs like nifurtimox.

  • Further Reduction: The nitro radical anion is further reduced to the nitroso (R-NO) and then to the highly reactive hydroxylamine (R-NHOH) intermediate.

  • Cellular Havoc: The hydroxylamine species is frequently the ultimate toxicant. This electrophilic intermediate can covalently modify and damage critical cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.

  • Final Product: The cascade can terminate with the formation of the fully reduced, and typically non-toxic, amino compound (R-NH₂).

This pathway highlights a critical concept: the therapeutic effect is not from the drug itself, but from the reactive intermediates formed during its metabolism.

G cluster_0 Reductive Activation Cascade Prodrug Parent Nitro Compound (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻) Prodrug->Radical + 1e⁻ (Nitroreductase) Radical->Prodrug - 1e⁻ Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso + 1e⁻, + H⁺ Oxygen Oxygen (O₂) Radical->Oxygen - 1e⁻ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Inactive Amino Metabolite (R-NH₂) Hydroxylamine->Amine + 2e⁻, + 2H⁺ Damage Macromolecular Damage (DNA, Proteins) Hydroxylamine->Damage Covalent Adducts Superoxide Superoxide (O₂⁻) (Oxidative Stress) Oxygen->Superoxide

Caption: The general pathway for the bioreductive activation of nitro compounds.

Part 2: A Survey of Nitro-Based Therapeutics

The principle of selective activation has been successfully applied across a range of diseases, particularly in infectious diseases where differences between microbial and mammalian metabolism can be exploited.

DrugClassPrimary IndicationYear of First ApprovalCore Mechanism of Activation
Metronidazole NitroimidazoleAnaerobic bacterial & protozoal infections1960Reductive activation by pyruvate-ferredoxin oxidoreductase (PFOR) system in anaerobes.
Nitrofurantoin NitrofuranUrinary Tract Infections (UTIs)1953Activated by bacterial flavin reductases, leading to broad damage of ribosomal proteins and DNA.
Benznidazole NitroimidazoleChagas Disease (T. cruzi)1970sReductive activation by a unique parasitic Type I nitroreductase (NTR), leading to oxidative stress.
Delamanid NitroimidazoleMulti-Drug Resistant Tuberculosis (MDR-TB)2014Activated by the mycobacterial F420-dependent nitroreductase (Ddn), inhibiting mycolic acid synthesis.
Pretomanid NitroimidazoleExtensively Drug-Resistant Tuberculosis (XDR-TB)2019Similar to Delamanid, activated by the Ddn enzyme, leading to nitric oxide release and respiratory poisoning.
Application in Oncology: Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain regions of severe oxygen deficiency known as hypoxia. These hypoxic zones are resistant to radiation and conventional chemotherapy. This unique microenvironment, however, is rich in nitroreductase activity. This has led to the development of nitro compounds as Hypoxia-Activated Prodrugs (HAPs). The concept is elegantly simple: design an inert nitro-prodrug that circulates harmlessly in the body but, upon diffusing into a hypoxic tumor, is reduced by local nitroreductases into a potent cytotoxin, killing the cancer cells from within. While early candidates like Tirapazamine ultimately failed in late-stage trials, the principle remains a compelling and active area of cancer research.

Part 3: Confronting Toxicity - A Medicinal Chemist's Challenge

The primary hurdle in developing nitro-based drugs is managing their potential for toxicity, which stems from the same reductive activation that provides their therapeutic effect.

  • Genotoxicity & Mutagenicity: The highly reactive hydroxylamine and nitroso intermediates can directly bind to DNA, forming adducts that can lead to mutations. The Ames test, a bacterial reverse mutation assay, is a standard and mandatory screen for all new nitro compounds. A positive Ames test is often a significant barrier to further development.

  • Host Cell Toxicity: If a compound's redox potential is too high (i.e., it is too easily reduced), it can be activated by mammalian nitroreductases (e.g., DT-diaphorase), leading to off-target toxicity.

  • Methemoglobinemia: Some nitroaromatic compounds can lead to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which cannot bind oxygen.

Strategies for De-risking Nitro Compounds

The goal of the medicinal chemist is to create a molecule that is preferentially activated only in the target cell or tissue. This is achieved by carefully tuning the molecule's physicochemical properties.

  • Modulating Redox Potential: The ease of reduction is the most critical parameter. By adding electron-donating or electron-withdrawing groups elsewhere on the molecule, the redox potential can be fine-tuned. The aim is to create a compound that is a poor substrate for host enzymes but an excellent substrate for the target pathogen's specific nitroreductases.

  • Exploiting Enzyme Specificity: Delamanid and Pretomanid are masterpieces of this approach. They are very poor substrates for mammalian reductases but are exquisitely tailored for activation by a nitroreductase (Ddn) that is unique to Mycobacterium tuberculosis.

  • Structure-Toxicity Relationships: Empirical testing and computational modeling are used to understand how changes in the molecular structure (e.g., the position of the nitro group, the nature of the scaffold) affect its mutagenicity and overall safety profile.

G cluster_workflow Nitro Compound Development Workflow Synthesis 1. Compound Synthesis Efficacy 2. In Vitro Efficacy (e.g., MIC Assay) Synthesis->Efficacy Ames 3. Genotoxicity Screen (Ames Test) Efficacy->Ames NTR_Assay 4. Reductase Selectivity (Host vs. Target) Ames->NTR_Assay If Efficacious Optimization 5. Lead Optimization (Structure-Toxicity) Ames->Optimization Positive Hit: Modify Scaffold NTR_Assay->Optimization Optimization->Synthesis Iterate Design InVivo 6. In Vivo Studies Optimization->InVivo If Optimized

Caption: A typical workflow for the evaluation and optimization of nitro-drug candidates.

Part 4: Essential Experimental Protocols

Trustworthy data is the foundation of drug discovery. The following are abbreviated, principled protocols for the initial assessment of novel nitro compounds.

Protocol 1: Ames Test for Mutagenicity (Screening Principle)

The Ames test is a regulatory-required assay that uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. These bacteria cannot grow on a histidine-deficient medium unless a back-mutation (reversion) occurs.

  • Objective: To determine if a chemical or its metabolites can cause DNA mutations.

  • Methodology:

    • Preparation: Prepare various concentrations of the test nitro compound.

    • S9 Activation: A critical step for prodrugs. One set of experiments must include a liver extract fraction (S9) containing mammalian metabolic enzymes (including nitroreductases) to see if the compound becomes mutagenic after metabolism.

    • Exposure: The tester bacterial strains are exposed to the compound, both with and without the S9 mix.

    • Plating: The treated bacteria are plated onto a histidine-deficient agar medium.

    • Incubation: Plates are incubated for 48-72 hours.

    • Analysis: The number of visible revertant colonies (those that re-acquired the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to a negative control indicates a positive (mutagenic) result.

  • Self-Validation: The protocol must include a negative control (vehicle only) to establish the spontaneous reversion rate and a known mutagen (e.g., sodium azide) as a positive control to ensure the tester strains are responsive.

Protocol 2: Antimicrobial Susceptibility - Broth Microdilution for MIC

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

  • Objective: To quantify the potency of a nitro compound against a specific bacterial strain.

  • Methodology:

    • Preparation: A 96-well microtiter plate is used. The first column receives the growth medium plus the test compound at a high concentration. The remaining wells receive only the medium.

    • Serial Dilution: The compound is serially diluted (typically 2-fold) across the plate, creating a gradient of concentrations.

    • Inoculation: A standardized suspension of the target bacterium is added to all wells.

    • Controls: Include a positive control for growth (bacteria, no compound) and a negative control for sterility (medium only).

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be read by eye or with a plate reader.

  • Self-Validation: The clear growth in the positive control and lack of growth in the negative control validate the assay conditions. A known antibiotic should be run in parallel as a quality control standard.

Conclusion: A Cautious Embrace

The nitro group represents a powerful, mechanism-driven tool in the drug hunter's arsenal. Its success in treating challenging infectious diseases like tuberculosis and Chagas disease is undeniable. The historical concerns regarding toxicity are valid, but modern medicinal chemistry, armed with a deep understanding of reductive metabolism and sophisticated screening cascades, has demonstrated that these liabilities can be managed and overcome. The future of nitro drugs lies in the continued design of highly selective molecules that are activated only where they are needed, promising a new generation of targeted therapies for both infectious disease and oncology.

References

  • Title: Nitroreductases: a paradigm for prodrug-activating enzymes in the treatment of cancer and infectious diseases. Source: Future Medicinal Chemistry URL: [Link]

  • Title: Metronidazole: an update on metabolism, structure–activity and toxicity. Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

  • Title: Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: The mechanism of action of benznidazole. Source: Memórias do Instituto Oswaldo Cruz URL: [Link]

  • Title: The love-hate relationship with nitro-drugs. Source: Drug Discovery Today URL: [Link]

  • Title: Delamanid and Pretomanid: A New Hope for Multidrug-Resistant Tuberculosis (MDR-TB). Source: International Journal of Molecular Sciences URL: [Link]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-Methyl-4-nitrobenzoic Acid

2-Methyl-4-nitrobenzoic acid is a pivotal intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and specialized chemical entities. Its precise quantification is critical for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the end products. For researchers, scientists, and professionals in drug development, robust and reliable analytical methods for this compound are indispensable for process optimization, quality control, and regulatory compliance.

This document provides a comprehensive guide to the analytical quantification of 2-methyl-4-nitrobenzoic acid, detailing established methodologies and providing step-by-step protocols. The focus is on providing not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the analytical workflows. The methods described herein are designed to be self-validating systems, promoting trustworthiness and reproducibility in your analytical endeavors.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique for the quantification of 2-methyl-4-nitrobenzoic acid is contingent on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The most prominent and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Technique Principle Advantages Considerations
HPLC-UV Separation based on partitioning between a stationary and mobile phase, with detection via UV absorbance.High specificity for separating isomers and impurities, robust, and widely available.Requires careful mobile phase preparation and column maintenance.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Excellent sensitivity and specificity, providing structural information.Requires derivatization to increase the volatility of the analyte.
UV-Vis Spectrophotometry Measurement of the absorbance of light at a specific wavelength by the analyte in solution.Simple, rapid, and cost-effective for routine analysis.Lower specificity; potential for interference from other UV-absorbing compounds.[1][2]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely employed technique for the accurate quantification of 2-methyl-4-nitrobenzoic acid due to its high resolution and sensitivity. A reversed-phase HPLC method is particularly well-suited for this polar analyte.

Causality Behind Experimental Choices in HPLC
  • Reversed-Phase C18 Column: A C18 column, with its nonpolar stationary phase, is ideal for retaining and separating polar aromatic compounds like 2-methyl-4-nitrobenzoic acid from a polar mobile phase. The long carbon chains of the C18 stationary phase provide a high degree of hydrophobicity, leading to good resolution.

  • Acidified Mobile Phase: The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial.[3] It suppresses the ionization of the carboxylic acid group of the analyte, ensuring that it is in its more retained, neutral form. This leads to sharper peaks and more reproducible retention times.

  • UV Detection: 2-Methyl-4-nitrobenzoic acid possesses a chromophore (the nitroaromatic ring system) that absorbs UV light, making UV detection a sensitive and straightforward method for its quantification.

Detailed HPLC Protocol

1. Instrumentation and Reagents

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.

  • 2-Methyl-4-nitrobenzoic acid reference standard.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water. A typical starting gradient is 30:70 (v/v) acetonitrile:acidified water, which can be optimized based on the specific column and system.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-methyl-4-nitrobenzoic acid reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Chromatographic Conditions

Parameter Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV scan (typically around 254 nm)
Injection Volume 10 µL

4. Sample Preparation

  • For reaction monitoring or purity assessment, dissolve the sample in the mobile phase to a concentration within the calibration range.

  • For complex matrices, a liquid-liquid extraction may be necessary. For example, a sample can be extracted with ethyl acetate, the organic layer evaporated to dryness, and the residue reconstituted in the mobile phase.[4][5]

5. Analysis and Quantification

  • Inject the calibration standards to construct a calibration curve by plotting peak area versus concentration.

  • Inject the sample solutions and determine the concentration of 2-methyl-4-nitrobenzoic acid from the calibration curve.

Expected Performance and Validation Data

The following table summarizes the expected performance characteristics of a validated HPLC method for 2-methyl-4-nitrobenzoic acid, based on data for structurally similar nitroaromatic compounds.[6]

Validation Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.3 µg/mL
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_standards Prepare Standards inject_standards Inject Standards prep_standards->inject_standards prep_samples Prepare Samples inject_samples Inject Samples prep_samples->inject_samples equilibrate->inject_standards acquire_data Acquire Data inject_standards->acquire_data inject_samples->acquire_data gen_cal_curve Generate Calibration Curve acquire_data->gen_cal_curve calc_conc Calculate Concentration gen_cal_curve->calc_conc

Caption: A streamlined workflow for the HPLC analysis of 2-methyl-4-nitrobenzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity

GC-MS offers unparalleled specificity and sensitivity, making it an excellent choice for the analysis of 2-methyl-4-nitrobenzoic acid in complex matrices or when trace-level quantification is required. However, a key consideration is the need for derivatization to increase the volatility of the analyte.

The Rationale for Derivatization in GC-MS

2-Methyl-4-nitrobenzoic acid is a polar and non-volatile compound due to its carboxylic acid group. To make it suitable for GC analysis, this polar functional group must be converted into a less polar, more volatile derivative.[7] Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl group.

Detailed GC-MS Protocol

1. Instrumentation and Reagents

  • GC system coupled to a Mass Spectrometer (MS).

  • A capillary column suitable for the analysis of derivatized organic acids (e.g., 5% phenyl-methylpolysiloxane).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Solvent (e.g., acetonitrile, methanol).

  • 2-Methyl-4-nitrobenzoic acid reference standard.

2. Derivatization Procedure

  • Accurately weigh the standard or sample into a vial.

  • Add a known volume of solvent and the derivatizing agent.

  • Heat the mixture (e.g., at 70 °C for 30 minutes) to facilitate the reaction.

3. GC-MS Conditions

Parameter Condition
Injector Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

4. Analysis and Quantification

  • Inject the derivatized calibration standards to construct a calibration curve by plotting the peak area of a characteristic ion versus concentration.

  • Inject the derivatized sample and determine the concentration from the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standards Prepare Standards derivatize_standards Derivatize Standards prep_standards->derivatize_standards prep_samples Prepare Samples derivatize_samples Derivatize Samples prep_samples->derivatize_samples inject_standards Inject Standards derivatize_standards->inject_standards inject_samples Inject Samples derivatize_samples->inject_samples acquire_data Acquire Data inject_standards->acquire_data inject_samples->acquire_data gen_cal_curve Generate Calibration Curve acquire_data->gen_cal_curve calc_conc Calculate Concentration gen_cal_curve->calc_conc

Caption: Workflow for the GC-MS analysis of 2-methyl-4-nitrobenzoic acid, including the essential derivatization step.

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry provides a simple and cost-effective method for the quantification of 2-methyl-4-nitrobenzoic acid, especially for in-process controls where high specificity is not the primary requirement.

Principle of UV-Vis Quantification

This technique relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Detailed UV-Vis Spectrophotometry Protocol

1. Instrumentation and Reagents

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

  • 2-Methyl-4-nitrobenzoic acid reference standard.

2. Determination of λmax

  • Prepare a dilute solution of 2-methyl-4-nitrobenzoic acid in the chosen solvent.

  • Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

3. Preparation of Calibration Curve

  • Prepare a series of standard solutions of known concentrations in the chosen solvent.

  • Measure the absorbance of each standard at the predetermined λmax.

  • Plot a calibration curve of absorbance versus concentration.

4. Sample Analysis

  • Dissolve the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample at λmax.

  • Determine the concentration of 2-methyl-4-nitrobenzoic acid in the sample using the calibration curve.

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification determine_lambda_max Determine λmax measure_standards Measure Standards' Absorbance determine_lambda_max->measure_standards measure_samples Measure Samples' Absorbance determine_lambda_max->measure_samples prep_standards Prepare Standards prep_standards->measure_standards prep_samples Prepare Samples prep_samples->measure_samples gen_cal_curve Generate Calibration Curve measure_standards->gen_cal_curve calc_conc Calculate Concentration measure_samples->calc_conc gen_cal_curve->calc_conc

Caption: A straightforward workflow for the quantification of 2-methyl-4-nitrobenzoic acid using UV-Vis spectrophotometry.

Conclusion: Ensuring Analytical Excellence

The accurate quantification of 2-methyl-4-nitrobenzoic acid is paramount for ensuring the quality and consistency of processes and products in the pharmaceutical and chemical industries. This guide has provided detailed protocols and the underlying scientific principles for three key analytical techniques: HPLC, GC-MS, and UV-Vis spectrophotometry.

HPLC stands out as the method of choice for most applications, offering a balance of specificity, sensitivity, and robustness. GC-MS provides an excellent alternative for complex matrices or when higher sensitivity is required, albeit with the need for derivatization. UV-Vis spectrophotometry serves as a rapid and cost-effective tool for routine screening.

By understanding the causality behind the experimental choices and adhering to validated protocols, researchers, scientists, and drug development professionals can confidently generate accurate and reliable data, thereby upholding the highest standards of scientific integrity.

References

  • Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • ResearchGate. (2025). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (2016). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Ingenta Connect. (2015). HPLC determination of 4-methyl-3-nitro-benzoic acid in mouseserum.... Retrieved from [Link]

  • Quality System Compliance. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. (2025). Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Retrieved from [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (n.d.). Review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-(Morpholin-4-yl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(Morpholin-4-yl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during the purification of this important chemical intermediate. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is largely dependent on the synthetic route employed. A common synthesis involves the nucleophilic substitution of a halogenated 2-nitrobenzoic acid with morpholine. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual amounts of the initial halogenated 2-nitrobenzoic acid and morpholine may be present.

  • Positional Isomers: If the starting material is not exclusively substituted at the desired position, isomers of the final product can form. For instance, if starting from 2-chloro-5-nitrobenzoic acid, you might have trace amounts of other morpholino-substituted isomers.

  • Byproducts of Side Reactions: The nitro group can be susceptible to reduction under certain conditions, leading to the corresponding amino derivative.

  • Degradation Products: The morpholine ring can undergo oxidation to form N-oxides, and the nitroaromatic system can be sensitive to light and harsh pH conditions, potentially leading to decomposition.[1]

  • Residual Solvents: Solvents used in the synthesis and workup, such as DMF, DMSO, or alcohols, may be retained in the crude product.

Q2: I'm having trouble getting my this compound to crystallize during recrystallization. What could be the issue?

Recrystallization is a powerful technique for purifying solid compounds, but several factors can hinder crystal formation.[2] Here are some common causes and their solutions:

  • Solution is not saturated: If too much solvent was used, the solution will not be supersaturated upon cooling, and crystallization will not occur.

  • Cooling too rapidly: Rapid cooling can lead to the formation of an oil or an amorphous solid instead of crystals.

  • Presence of impurities: Certain impurities can inhibit crystal lattice formation.

For a systematic approach to troubleshooting crystallization issues, refer to the troubleshooting guide below.

Q3: How can I monitor the progress of my purification effectively?

Effective monitoring is crucial for a successful purification. Here are the recommended techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively assessing the purity of your fractions during column chromatography or for checking the effectiveness of a recrystallization step. A well-chosen solvent system should provide good separation between your product and its impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the method of choice. It offers high resolution and sensitivity for detecting even trace impurities.[3] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile or methanol gradient in water with a small amount of acid (e.g., formic or acetic acid) is a good starting point for method development.

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible CauseSolution
Product does not crystallize The solution is not saturated (too much solvent).Evaporate some of the solvent to increase the concentration and induce crystallization.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
The compound is too soluble in the chosen solvent.Try a different solvent or a solvent system where the compound has lower solubility at room temperature.
Product oils out The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The solution is supersaturated with impurities.Try a pre-purification step like a solvent wash or activated carbon treatment to remove some impurities.
Low recovery of purified product Too much solvent was used, and some product remains in the mother liquor.Concentrate the mother liquor and cool to obtain a second crop of crystals.
The crystals were filtered before crystallization was complete.Allow more time for crystallization at a low temperature.
Column Chromatography Troubleshooting
ProblemPossible CauseSolution
Poor separation of compounds Inappropriate solvent system (eluent).Optimize the mobile phase polarity using TLC. A good starting point for this compound would be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
Column was not packed properly (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Column was overloaded with crude material.Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:100 by weight).
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For a carboxylic acid, adding a small amount of acetic or formic acid to the eluent can help to protonate the acid and reduce its interaction with the silica gel, allowing it to elute.
Streaking of spots on TLC/broad peaks in fractions The compound is interacting too strongly with the silica gel.As mentioned above, adding a small amount of acid to the mobile phase can improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general guideline. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, and mixtures like ethanol/water). A good recrystallization solvent will dissolve the compound when hot but not when cold.[2][4]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude material to dissolve it completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven at an appropriate temperature.

Protocol 2: Purity Assessment by HPLC

This is a starting point for method development.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of your compound in the mobile phase or a suitable solvent like methanol.

Visualized Workflows

Logical Troubleshooting for Purification Issues

PurificationTroubleshooting start Crude Product assess_purity Assess Purity (TLC/HPLC) start->assess_purity is_pure Is Purity >95%? assess_purity->is_pure check_impurities Characterize Impurities (LC-MS/NMR) assess_purity->check_impurities Persistent Impurities recrystallize Recrystallization is_pure->recrystallize No, Minor Impurities column_chrom Column Chromatography is_pure->column_chrom No, Major/Multiple Impurities end_product Pure Product is_pure->end_product Yes recrystallize->assess_purity oiling_out Product Oiling Out? recrystallize->oiling_out column_chrom->assess_purity poor_separation Poor Separation? column_chrom->poor_separation change_solvent Change Solvent/Solvent System oiling_out->change_solvent Yes slow_cool Slower Cooling oiling_out->slow_cool No change_solvent->recrystallize slow_cool->recrystallize optimize_eluent Optimize Eluent poor_separation->optimize_eluent Yes repack_column Repack/Check Column poor_separation->repack_column No optimize_eluent->column_chrom repack_column->column_chrom

Caption: A decision tree for troubleshooting the purification of this compound.

General Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude this compound purification_step Recrystallization Solvent Selection Dissolution Cooling Filtration Column Chromatography Slurry Packing Loading Elution Fraction Collection crude_product->purification_step analysis Purity Check TLC HPLC Characterization NMR MS purification_step->analysis pure_product pure_product analysis->pure_product

Caption: A general workflow for the purification and analysis of the target compound.

References

  • Benchchem. (2025). Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
  • PubMed Central. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • Benchchem. (2025). Purity Assessment of Synthesized 5-Methyl-2-nitrobenzoic Acid: A Comparative Guide.
  • PubMed. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry.
  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?.
  • Benchchem. (2025). 8-(Morpholin-4-yl)-5-nitroquinoline stability and degradation pathways.

Sources

Navigating the Synthesis of 5-(Morpholin-4-yl)-2-nitrobenzoic Acid: A Technical Support Guide for Seamless Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development professionals, 5-(Morpholin-4-yl)-2-nitrobenzoic acid is a pivotal building block in the synthesis of various pharmaceutical agents. Its successful and efficient production is often a critical step in the drug development pipeline. This technical support center is designed to provide in-depth guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of its synthesis, from bench-scale experiments to pilot-plant scale-up.

Troubleshooting Guide: From Theory to Practice

This section addresses specific challenges that may arise during the synthesis of this compound, providing potential causes and actionable solutions to ensure a successful outcome.

Q1: My reaction is sluggish, and the conversion of 5-chloro-2-nitrobenzoic acid is incomplete, even after extended reaction times. What could be the issue?

A1: Incomplete conversion is a common hurdle that can often be traced back to several factors:

  • Insufficient Temperature: The nucleophilic aromatic substitution of 5-chloro-2-nitrobenzoic acid with morpholine typically requires elevated temperatures to proceed at a reasonable rate. Ensure your reaction is heated to the appropriate temperature, which can range from 120°C to 160°C depending on the solvent and scale.[1][2]

  • Reagent Purity and Stoichiometry: The purity of your starting materials is paramount. Impurities in the 5-chloro-2-nitrobenzoic acid can interfere with the reaction. Additionally, using an insufficient excess of morpholine can lead to incomplete conversion. A molar excess of morpholine is often employed to drive the reaction to completion.[2]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. While some procedures use morpholine itself as the solvent, others employ high-boiling point solvents like butanol or DMF.[2] Ensure the chosen solvent is appropriate for the reaction temperature and facilitates the dissolution of the starting materials.

Q2: I'm observing the formation of significant byproducts, leading to a low yield of the desired product. How can I minimize these side reactions?

A2: The formation of byproducts is a frequent challenge, particularly during scale-up. The primary culprits are often related to the reaction conditions:

  • Thermal Degradation: Prolonged exposure to high temperatures can lead to the degradation of both the starting materials and the product. Optimizing the reaction time and temperature is crucial. Consider using a higher temperature for a shorter duration to achieve complete conversion while minimizing degradation.

  • Alternative Reaction Pathways: Depending on the specific starting material, alternative nucleophilic substitution patterns could occur, leading to isomeric impurities. While the nitro group strongly directs the substitution to the desired position, extreme conditions could potentially lead to other products.

  • Minimization Strategies:

    • Controlled Heating: Utilize a well-controlled heating system to maintain a consistent and uniform reaction temperature.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed, preventing further byproduct formation.[3]

Q3: During the workup, I'm experiencing difficulty in precipitating and isolating the final product. What are the best practices for purification?

A3: Efficient purification is key to obtaining a high-purity product. Challenges in this stage often relate to pH control and crystallization techniques:

  • Incomplete Precipitation: The product, this compound, is amphoteric. Its precipitation from the reaction mixture is highly dependent on the pH. After the reaction, the mixture is typically acidified to protonate the carboxylate group, rendering the product less soluble in the aqueous medium.[2]

  • Optimal pH for Precipitation: The isoelectric point of the molecule should be considered for maximum precipitation. Careful and slow addition of acid (e.g., hydrochloric acid) while monitoring the pH is recommended.[2]

  • Recrystallization: For obtaining a highly pure product, recrystallization is often necessary. Common solvents for recrystallization include ethanol or mixtures of ethanol and water.[1] The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly to promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q: What is the underlying mechanism of the reaction between 5-chloro-2-nitrobenzoic acid and morpholine?

A: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack by morpholine. The chlorine atom, being a good leaving group, is then displaced.

Q: What are the key safety precautions to consider when handling the reagents involved in this synthesis?

A: Both 5-chloro-2-nitrobenzoic acid and morpholine have associated hazards. 5-Chloro-2-nitrobenzoic acid is a skin and eye irritant and may cause respiratory irritation.[4] Morpholine is a corrosive and flammable liquid. Always consult the Safety Data Sheets (SDS) for detailed information.[5][6] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The reaction should be performed in a well-ventilated fume hood.[7]

Q: Can this synthesis be performed using microwave irradiation?

A: Yes, microwave-assisted synthesis has been reported for similar reactions and can offer advantages such as reduced reaction times and potentially higher yields.[2] A study on the synthesis of 4-(morpholin-4-yl)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid utilized microwave irradiation at 160°C for 20 minutes, achieving a 79% yield.[2]

Q: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.[8][9]

  • Product Characterization: The structure and purity of the final product can be confirmed using various analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • HPLC: To assess the purity of the final compound.[10][11]

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound from 5-chloro-2-nitrobenzoic acid and morpholine.

Materials and Equipment:

  • 5-chloro-2-nitrobenzoic acid

  • Morpholine

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-chloro-2-nitrobenzoic acid and a molar excess of morpholine (typically 3-5 equivalents).

  • Heating: Heat the reaction mixture to 120-140°C with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add water to the reaction mixture with stirring.

  • Acidification and Precipitation: Acidify the aqueous mixture to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any remaining salts and impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Summary

ParameterValueReference
Starting Material5-chloro-2-nitrobenzoic acid
NucleophileMorpholine
Typical Reaction Temperature120-160 °C[1][2]
Typical Reaction Time5-11 hours (conventional heating)[1][12]
20 minutes (microwave)[2]
Purification MethodAcidification and Precipitation[2]
Recrystallization SolventEthanol/Water[1]
Analytical TechniquesTLC, HPLC, NMR, MS, IR[8][9][11]

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Reactants: 5-Chloro-2-nitrobenzoic acid & Morpholine B Heat to 120-160°C A->B C Monitor by TLC/HPLC B->C D Cool & Quench with Water C->D Reaction Complete E Acidify to pH 2-3 with HCl D->E F Filter Precipitate E->F G Wash with Water F->G H Dry Crude Product G->H I Recrystallize (Optional) H->I J Characterize Final Product: HPLC, NMR, MS, IR I->J Pure Product

Caption: Workflow for the synthesis of this compound.

References

  • US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google P
  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google P
  • US4739051A - Preparation of morpholine - Google P
  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC - NIH. (URL: [Link])

  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Synthesis scheme of 5 -[ 4-(morpholin-4-yl)-3-nitrobenzene -1 -Sulfonyl... - ResearchGate. (URL: https://www.researchgate.net/figure/Synthesis-scheme-of-5-4-morpholin-4-yl-3-nitrobenzene-1-Sulfonyl-4-5-6-7_fig1_328329971)
  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid - Carl ROTH. (URL: [Link])

  • The HPLC-MS determination of pharmacokinetic parameters of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

  • US3151112A - Process for the preparation of morpholines - Google P
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (URL: [Link])

  • Methyl-5-chloro-2-nitrobenzoate - SAFETY DATA SHEET. (URL: [Link])

  • Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices | Request PDF - ResearchGate. (URL: [Link])

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (URL: https://www.ijcrt.org/papers/IJCRT22A6570.pdf)
  • Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin - IRE Journals. (URL: https://www.irejournals.
  • 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286 - PubChem. (URL: [Link])

  • US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google P
  • (PDF) Synthesis and assessment of poly(5-nitro-2-aminophenol) as a new scaling inhibitor to control the precipitation of CaCO3 and CaSO4 in solution - ResearchGate. (URL: [Link])

  • Development and Validation of Analytical Methods for Pharmaceuticals. (URL: [Link])

  • (PDF) Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - ResearchGate. (URL: [Link])

  • Scaling up the throughput of microfluidic droplet-based materials synthesis: A review of recent progress and outlook - PubMed. (URL: [Link])

Sources

Troubleshooting low yields in Pd-catalyzed carboamination of morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting Palladium-catalyzed carboamination reactions for the synthesis of substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and selectivity in this powerful transformation. As a synthetic tool, the carboamination of alkenes, including those embedded within morpholine precursors, offers an elegant route to complex heterocyclic structures. However, the reaction's success is highly sensitive to a multitude of parameters.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying causality. Our goal is to empower you to diagnose issues systematically and optimize your reaction conditions for robust and reproducible results.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental problems. Each answer provides a diagnosis of the potential cause and a series of actionable steps for remediation.

Q1: My reaction shows no conversion, or the starting material is consumed with no identifiable product. Where should I begin my investigation?

This scenario typically points to a fundamental failure in one of the core reaction components or the reaction environment itself. A systematic check of the basics is the most efficient path forward.

Causality: The active Pd(0) catalytic species is highly sensitive to oxygen and impurities.[1] Failure to establish and maintain an inert atmosphere, or the presence of contaminants in reagents or solvents, can completely inhibit catalysis.

Troubleshooting Workflow:

  • Verify Inert Atmosphere: Palladium(0) catalysts are readily oxidized to inactive Pd(II) species by atmospheric oxygen.

    • Action: Ensure your reaction flask was properly purged and is maintained under a positive pressure of a high-purity inert gas (Argon or Nitrogen). Use robust degassing techniques for all solvents and liquid reagents.

    • Protocol: See Experimental Protocol 1: Rigorous Degassing of Reaction Solvents.

  • Assess Reagent and Solvent Quality:

    • Catalyst: Is your palladium precursor from a reputable source? Older bottles of Pd(OAc)₂ or Pd₂(dba)₃ can degrade. If you are using a Pd(II) precursor, it must be reduced in situ to the active Pd(0) species.[2][3]

    • Solvents: Anhydrous solvents are critical. Water can interfere with the base and the catalyst. Use freshly distilled or commercially available anhydrous solvents.

    • Substrates: Confirm the purity of your morpholine derivative and aryl halide via NMR or LC-MS. Impurities can act as catalyst poisons.

  • Check Reaction Setup:

    • Temperature: Is the heating mechanism (oil bath, heating mantle) calibrated and providing the correct temperature?

    • Stirring: Is the reaction being stirred vigorously enough to ensure homogeneity, especially if the base is not fully soluble?

dot

start Low/No Conversion check_inert Verify Inert Atmosphere start->check_inert Step 1 check_reagents Assess Reagent & Solvent Quality check_inert->check_reagents Step 2 check_setup Review Physical Setup (Temp/Stir) check_reagents->check_setup Step 3 re_run Re-run with Validated Parameters check_setup->re_run Step 4

Caption: Initial troubleshooting workflow for reaction failure.

Q2: My reaction is clean but sluggish, resulting in low conversion to the desired morpholine product. How can I increase the reaction rate?

Low conversion with clean product formation suggests the catalytic cycle is operational but inefficient. The rate-limiting step, often oxidative addition or reductive elimination, needs to be accelerated.

Causality: The overall turnover frequency of the catalyst is likely suboptimal. This can be due to insufficient thermal energy, an inefficient catalyst/ligand combination for your specific substrates, or incorrect stoichiometry.

Recommended Actions:

  • Increase Temperature: Many carboamination reactions benefit from higher temperatures (e.g., 80-110 °C). This provides the necessary activation energy for key steps in the catalytic cycle.[4]

  • Evaluate Catalyst Loading: While higher loading is not always better, a slight increase (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome slow kinetics. However, this can also lead to more side reactions.

  • Screen Ligands: The ligand is arguably the most critical variable for tuning reactivity.[5]

    • Electron-Rich Ligands: For sluggish oxidative addition (often the case with aryl chlorides), switching to more electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like RuPhos or CPhos) can significantly accelerate the reaction.[6]

    • Bite Angle: The ligand's bite angle can influence the rate of reductive elimination. Experiment with different bidentate phosphine ligands (e.g., DPEPhos, Xantphos).

ParameterStandard ConditionRecommended ChangeRationale
Temperature 60-80 °CIncrease to 90-110 °COvercomes activation energy barriers.
Catalyst Loading 1-2 mol%Increase to 3-5 mol%Increases concentration of active catalyst.
Ligand Type PPh₃Screen bulky, electron-rich ligandsAccelerates oxidative addition/reductive elimination.
Q3: I'm observing significant side products, such as Heck arylation or direct N-arylation, leading to a low yield of the carboamination product. How can I improve selectivity?

The formation of these side products indicates that competing reaction pathways are out-competing the desired intramolecular carboamination pathway. This is a classic selectivity challenge.

Causality:

  • Heck Arylation: Occurs when β-hydride elimination is faster than the intramolecular aminopalladation step. This is more common with electron-poor substrates.[7]

  • N-Arylation (Buchwald-Hartwig type): Can occur if the nitrogen nucleophile directly couples with the aryl halide, particularly with highly nucleophilic amines or under conditions that favor intermolecular reactions.[7]

Optimization Strategies:

  • Substrate Electronics: The electronics of your coupling partners are a primary determinant of selectivity. The reaction often works best with electron-rich or neutral aryl halides. Using highly electron-poor aryl halides is a known cause of complex product mixtures.[8]

  • Choice of Base: The base plays a crucial role in the deprotonation of the nitrogen nucleophile.

    • A weaker base like Cesium Carbonate (Cs₂CO₃) can increase functional group tolerance and sometimes suppress side reactions compared to strong bases like Sodium tert-butoxide (NaOtBu).[9][10]

  • Ligand Modification: The steric and electronic properties of the ligand directly influence the geometry and reactivity of the palladium center, thereby controlling which pathway is favored.

    • Bulky Ligands: Often used to promote reductive elimination over β-hydride elimination, which can suppress Heck product formation.

  • Solvent Choice: The solvent can influence reaction pathways by stabilizing different intermediates.[11] Aprotic polar solvents like Dioxane or Toluene are common. Less polar solvents may sometimes disfavor charged intermediates involved in side reactions.

dot

Pd_Intermediate Ar-Pd(II)-L(Amine) Carboamination Desired Product (Carboamination) Pd_Intermediate->Carboamination Intramolecular Aminopalladation Heck Side Product (Heck Arylation) Pd_Intermediate->Heck β-Hydride Elimination N_Arylation Side Product (N-Arylation) Pd_Intermediate->N_Arylation Intermolecular Coupling

Caption: Competing pathways from a key palladium intermediate.

Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions about the Pd-catalyzed carboamination reaction.

Q4: What is the generally accepted catalytic cycle for this reaction?

The Pd-catalyzed carboamination of an alkene-tethered amine (like a morpholine precursor) is believed to proceed through a canonical Pd(0)/Pd(II) catalytic cycle.

The Key Steps Are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.[4]

  • Coordination & Deprotonation: The amino-alkene substrate coordinates to the Pd(II) center. The base then deprotonates the nitrogen atom to form a palladium-amido complex.

  • Intramolecular Aminopalladation: The nitrogen nucleophile attacks the coordinated alkene in an intramolecular fashion. This key step forms the morpholine ring and a new carbon-palladium bond. Most variations of this reaction proceed via a syn-aminopalladation mechanism.[7][10]

  • Reductive Elimination: The aryl group and the alkyl group on the palladium center couple, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

dot

Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA + Ar-X PdII_ArX Ar-Pd(II)-X(Ln) OA->PdII_ArX Coord Coordination & Deprotonation PdII_ArX->Coord + Substrate + Base PdII_Amido Ar-Pd(II)-Amido(Ln) Coord->PdII_Amido AP Intramolecular Aminopalladation PdII_Amido->AP PdII_Cyclized Cyclized Alkyl-Pd(II)-Ar(Ln) AP->PdII_Cyclized RE Reductive Elimination PdII_Cyclized->RE RE->Pd0 Catalyst Regeneration Product Product RE->Product

Caption: General catalytic cycle for Pd-catalyzed carboamination.

Q5: How do I choose the right palladium precursor, ligand, and base?

This is the central question in reaction development. The optimal combination is substrate-dependent, but general guidelines exist.

  • Palladium Precursor:

    • Pd(OAc)₂ or PdCl₂: Common, air-stable, and cost-effective Pd(II) sources. They require in situ reduction to Pd(0), which is often achieved by a phosphine ligand or other reagents in the mix.[3]

    • Pd₂(dba)₃ or Pd(PPh₃)₄: These are Pd(0) sources. Pd₂(dba)₃ is often preferred as it is more stable and the dba ligand is easily displaced. They do not require a reduction step, which can sometimes lead to cleaner reactions.[4]

  • Ligand: The ligand stabilizes the palladium catalyst, modulates its reactivity, and influences selectivity.

    • Monodentate Phosphines (e.g., P(tBu)₃, P(Cy)₃): Bulky, electron-rich ligands that are excellent for promoting oxidative addition and reductive elimination.

    • Bidentate Phosphines (e.g., DPEPhos, BINAP, Xantphos): The defined bite angle can offer better stability and control over the geometry at the metal center, sometimes preventing side reactions.

    • N-Heterocyclic Carbenes (NHCs): Very strong electron-donating ligands that form robust bonds to palladium, creating highly active and stable catalysts.

  • Base: The base's primary role is to deprotonate the morpholine nitrogen.

    • Strong Bases (NaOtBu, K₃PO₄): Effective but can have limited functional group compatibility.

    • Weak Bases (Cs₂CO₃, K₂CO₃): Offer broader functional group tolerance and are often a good starting point for complex substrates.[9]

Q6: How do I effectively remove residual palladium from my final product?

For applications in drug development, minimizing residual palladium to parts-per-million (ppm) levels is a regulatory requirement.[13]

Common Palladium Scavenging Techniques:

  • Activated Charcoal: A cost-effective and often highly effective method. Stirring a solution of the crude product with activated charcoal can adsorb the palladium species.[14]

  • Thiol-Based Scavengers: Silica-bound thiols or other sulfur-containing reagents (e.g., 2,4,6-trimercapto-s-triazine, TMT) have a high affinity for palladium and can be used to precipitate or bind the metal, which is then removed by filtration.[15]

  • Functionalized Silica Gels: Commercially available scavenger resins can be highly effective and are easily removed by filtration.[13]

  • Crystallization: Often, residual palladium can be purged during the final crystallization of the active pharmaceutical ingredient (API). This is the most desirable process from a manufacturing standpoint but may not be sufficient on its own.[14]

It is highly recommended to quantify residual palladium levels using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to validate the effectiveness of the chosen purification method.[16]

Experimental Protocols
Protocol 1: General Procedure for a Trial Pd-Catalyzed Carboamination

This is a representative starting point. Stoichiometry, temperature, and reaction time will require optimization.

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., RuPhos, 5 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.2 equiv.) and the morpholine-alkene substrate (1.0 equiv.).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene or dioxane, to make a ~0.1 M solution) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the allotted time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot under inert conditions.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate), filter through a pad of celite to remove insoluble salts and palladium black, and concentrate the filtrate for purification.

Protocol 2: Rigorous Degassing of Reaction Solvents
  • Freeze-Pump-Thaw: Place the solvent in a robust Schlenk flask sealed with a Teflon stopcock.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes dissolved gases from above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat: Repeat this entire Freeze-Pump-Thaw cycle at least three times to ensure a high degree of degassing. After the final cycle, backfill the flask with high-purity argon or nitrogen.

References
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Neufeldt, S. R., & Wolfe, J. P. (2018). Recent Developments in Pd(0)-Catalyzed Alkene Carboheterofunctionalization Reactions. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Pd-catalyzed three-component [2 + 2 + 1] cycloamination toward carbazoles. [Link]

  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Hay, M. B., et al. (2008). Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines and 1-, 3-, and 4-Substituted Pent-4-enylamines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chemical Communications (RSC Publishing). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. [Link]

  • PubMed. (2023). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond formation. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Green Chemistry (RSC Publishing). Solvent effects on carbohydrate transformation: insights into chemical pathway modulation. [Link]

  • Hay, M. B., et al. (2008). Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines and 1-, 3-, and 4-Substituted Pent-4-enylamines. Scope, Limitations, and Mechanism of Pyrrolidine Formation. PMC - NIH. [Link]

  • PMC. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • PMC - NIH. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. [Link]

  • ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]

  • PMC - NIH. Palladium-Catalyzed Alkene Carboamination Reactions of Electron-Poor Nitrogen Nucleophiles. [Link]

  • YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. [Link]

  • ResearchGate. Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. [Link]

  • PMC - NIH. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. [Link]

  • MDPI. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. [Link]

  • PMC - NIH. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • MDPI. (2024). Catalytic Properties of Pd Deposited on Polyaniline in the Hydrogenation of Quinoline. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 5-(Morpholin-4-yl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 5-(Morpholin-4-yl)-2-nitrobenzoic Acid and the Imperative of its Characterization

This compound is a substituted aromatic carboxylic acid. The presence of a morpholine moiety, a nitro group, and a carboxylic acid functional group on a benzene ring makes it a potential building block in medicinal chemistry. The precise arrangement of these substituents is critical to its chemical reactivity and biological activity. Therefore, unequivocal structural verification is paramount. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while mass spectrometry reveals its molecular weight and elemental composition. Together, these techniques offer a powerful approach for structural elucidation.

Predicted Spectroscopic Data for this compound

The following tables present the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from established chemical shift correlations, fragmentation patterns, and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05d, J ≈ 9.0 Hz1HH-3
~7.50dd, J ≈ 9.0, 2.5 Hz1HH-4
~7.30d, J ≈ 2.5 Hz1HH-6
~3.75t, J ≈ 4.8 Hz4HMorpholine (-CH₂-O-)
~3.40t, J ≈ 4.8 Hz4HMorpholine (-CH₂-N-)
>13.0br s1H-COOH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166.0-COOH
~152.0C-5
~148.0C-2
~131.0C-1
~128.0C-3
~120.0C-4
~115.0C-6
~66.0Morpholine (-CH₂-O-)
~47.0Morpholine (-CH₂-N-)

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

Ionization ModePredicted m/zAssignment
Positive253.0819[M+H]⁺
Negative251.0673[M-H]⁻

Interpretation of Predicted Spectroscopic Data

The predicted data provides a clear spectral signature for this compound.

  • ¹H NMR Spectrum: The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at the 3-position (H-3) is anticipated to appear as a doublet due to coupling with H-4. H-4 should present as a doublet of doublets, being coupled to both H-3 and H-6. H-6 is predicted to be a doublet due to coupling with H-4. The morpholine protons are expected to appear as two distinct triplets, characteristic of the -O-CH₂-CH₂-N- system. The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift.

  • ¹³C NMR Spectrum: The spectrum is predicted to show nine distinct carbon signals. The carboxyl carbon will be the most downfield signal. The six aromatic carbons will have chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating morpholino and carboxyl groups. The two chemically non-equivalent methylene carbons of the morpholine ring will appear in the aliphatic region.

  • Mass Spectrum: Electrospray ionization (ESI) is a soft ionization technique that is expected to produce a prominent molecular ion peak. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

Experimental Methodologies

To acquire the actual spectral data for this compound, the following experimental protocols would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected solubility of the carboxylic acid.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended): To further confirm assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

NMR Experimental Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire mass spectra in both positive and negative ion modes.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺ and [M-H]⁻).

    • Determine the exact mass from the high-resolution data.

    • Use the exact mass to calculate the elemental composition and confirm that it matches the molecular formula C₁₁H₁₂N₂O₅.

Mass Spectrometry Experimental Workflow

Comparison with Isomeric Alternatives

The predicted spectral data for this compound would be distinctly different from its isomers, such as 4-(morpholin-4-yl)-2-nitrobenzoic acid or 2-(morpholin-4-yl)-5-nitrobenzoic acid. The primary differences would be observed in the aromatic region of the ¹H NMR spectrum, specifically in the chemical shifts and coupling patterns of the aromatic protons, which are highly sensitive to the relative positions of the substituents. For instance, the coupling constants between adjacent aromatic protons are typically in the range of 7-9 Hz, while meta-coupling is much smaller (2-3 Hz). The specific substitution pattern of this compound would lead to a unique set of coupling constants, allowing for its unambiguous differentiation from its isomers.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the NMR and mass spectrometry data for this compound. By understanding the expected spectral features and the methodologies to obtain them, researchers can confidently approach the synthesis and characterization of this and related compounds. The principles and protocols outlined herein are fundamental to the structural elucidation of organic molecules and are indispensable for ensuring the quality and integrity of chemical research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

A Comparative Guide to Nitrobenzoic Acid Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realm of pharmaceutical and materials science, the nitrobenzoic acids stand out as fundamental building blocks. The positional isomerism of the nitro group on the benzoic acid scaffold—ortho (2-), meta (3-), and para (4-)—imparts distinct physicochemical properties and reactivities to each molecule. This guide offers a comprehensive, data-driven comparison of these isomers, providing the in-depth technical insights necessary for strategic synthetic planning and efficient protocol development.

Strategic Synthesis: A Tale of Directing Groups

The synthetic accessibility of each nitrobenzoic acid isomer is fundamentally governed by the principles of electrophilic aromatic substitution. The choice of starting material and reaction conditions is paramount in achieving the desired regioselectivity with optimal efficiency. The two primary strategies employed are the direct nitration of benzoic acid and the oxidation of a corresponding nitrotoluene precursor.[1]

The carboxylic acid group of benzoic acid is a deactivating, meta-directing group.[2] This is a consequence of its electron-withdrawing nature, which destabilizes the arenium ion intermediates formed during ortho and para attack.[3] Consequently, the direct nitration of benzoic acid overwhelmingly favors the formation of 3-nitrobenzoic acid.[4][5]

Conversely, the synthesis of 2-nitrobenzoic acid and 4-nitrobenzoic acid is most efficiently achieved through the oxidation of the corresponding nitrotoluene precursors.[6] The methyl group of toluene is an activating, ortho/para-directing group, allowing for the separation of the resulting 2-nitrotoluene and 4-nitrotoluene, which are then oxidized to the desired carboxylic acids.

SynthesisPathways benzoic_acid Benzoic Acid nitration Direct Nitration (HNO₃, H₂SO₄) benzoic_acid->nitration Major Product m_nba 3-Nitrobenzoic Acid nitration->m_nba Major Product o_p_byproducts ortho/para isomers (minor byproducts) nitration->o_p_byproducts toluene Toluene nitration_tol Nitration toluene->nitration_tol o_nitrotoluene 2-Nitrotoluene nitration_tol->o_nitrotoluene Separation p_nitrotoluene 4-Nitrotoluene nitration_tol->p_nitrotoluene Separation oxidation_o Oxidation (e.g., KMnO₄) o_nitrotoluene->oxidation_o oxidation_p Oxidation (e.g., KMnO₄) p_nitrotoluene->oxidation_p o_nba 2-Nitrobenzoic Acid oxidation_o->o_nba p_nba 4-Nitrobenzoic Acid oxidation_p->p_nba

Caption: Synthetic pathways to nitrobenzoic acid isomers.

Comparative Synthesis Efficiency
IsomerPrimary Synthesis RouteStarting MaterialReagentsTypical Yield (%)Key Considerations
2-Nitrobenzoic Acid Oxidation2-NitrotolueneVarious oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄)24 - 89%Often a minor byproduct in the direct nitration of benzoic acid, making isolation challenging.[1]
3-Nitrobenzoic Acid Direct NitrationBenzoic AcidHNO₃, H₂SO₄HighThe carboxylic acid group directs nitration to the meta position.[5]
4-Nitrobenzoic Acid Oxidation4-NitrotolueneVarious oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄)HighEfficiently produced from the oxidation of 4-nitrotoluene.[6]

Physicochemical Properties: The Influence of Isomerism

The position of the nitro group profoundly impacts the physical and chemical properties of the nitrobenzoic acid isomers. These differences are critical for their purification, handling, and subsequent reactivity.

Acidity: A Quantitative Comparison

All three isomers are significantly more acidic than the parent benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitro group, which stabilizes the conjugate base.[5][7]

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)Benzoic Acid (Reference)
pKa 2.173.453.444.20
Melting Point (°C) 147-149140-142242122
Appearance Yellowish-white crystals[5]Yellowish-white crystalsYellowish-white crystalsWhite crystals

The ortho isomer exhibits the highest acidity, a phenomenon attributed to the "ortho effect."[5] Steric hindrance between the bulky nitro group and the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring.[8] This disruption of coplanarity reduces resonance stabilization of the carboxylic acid, making the proton more readily donatable.

The para isomer is a slightly stronger acid than the meta isomer. This is because the nitro group at the para position can more effectively stabilize the negative charge of the conjugate base through resonance, in addition to the inductive effect.[7] In the meta position, only the inductive effect contributes to the stabilization of the conjugate base.

AcidityComparison acidity Acidity Trend (Lower pKa = Stronger Acid) ortho 2-Nitrobenzoic Acid (pKa = 2.17) acidity->ortho Strongest para 4-Nitrobenzoic Acid (pKa = 3.44) ortho->para > meta 3-Nitrobenzoic Acid (pKa = 3.45) para->meta benzoic Benzoic Acid (pKa = 4.20) meta->benzoic >

Caption: Comparative acidity of nitrobenzoic acid isomers.

Reactivity and Applications in Synthesis

The primary utility of nitrobenzoic acid isomers in drug development and organic synthesis lies in their role as precursors to other functionalized molecules, most notably the corresponding aminobenzoic acids.[6]

Reduction to Aminobenzoic Acids

The reduction of the nitro group to an amine is a pivotal transformation. The resulting aminobenzoic acids are versatile intermediates used in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[9] For instance, 4-aminobenzoic acid is a precursor to the anesthetic procaine, and 3-aminobenzoic acid is used in the preparation of some dyes.[6]

Common methods for the reduction of nitroaromatic compounds include:

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel.[10]

  • Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[10]

  • Hydrazine Hydrate: In the presence of a catalyst like Raney nickel or iron salts.[11]

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

ReductionWorkflow nitrobenzoic Nitrobenzoic Acid Isomer (ortho, meta, or para) reduction Reduction of Nitro Group nitrobenzoic->reduction aminobenzoic Aminobenzoic Acid Isomer (ortho, meta, or para) reduction->aminobenzoic applications Further Synthetic Applications (e.g., Pharmaceuticals, Dyes) aminobenzoic->applications

Caption: General workflow for the reduction of nitrobenzoic acids.

Applications in Drug Development

The aminobenzoic acid scaffold, derived from the reduction of nitrobenzoic acids, is a common motif in a wide range of biologically active molecules.[12][13] Their structural versatility allows for further functionalization at both the amino and carboxyl groups, making them valuable building blocks in medicinal chemistry.[13] For example, para-aminobenzoic acid (PABA) is a precursor for the synthesis of folate, a crucial vitamin.[12]

Experimental Protocols

Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid[14]

Caution: This procedure involves the use of concentrated strong acids. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Preparation of the Nitrating Mixture: In a flask, carefully and slowly add 1 mL of concentrated sulfuric acid (H₂SO₄) to 0.67 mL of concentrated nitric acid (HNO₃) for each gram of benzoic acid to be used. The addition should be done while cooling the mixture in an ice/water/salt bath to 0°C or below. Keep this nitrating mixture cold.

  • Preparation of the Reaction Mixture: In a separate beaker, add 2.5 mL of concentrated H₂SO₄ for each gram of benzoic acid and cool it to 0°C or below.

  • Reaction: Slowly add the dry, solid benzoic acid to the cold H₂SO₄. Maintain the temperature below 0°C and do not exceed 5°C.

  • Addition of Nitrating Mixture: Once the benzoic acid is dissolved, slowly add the cold nitrating mixture dropwise to the benzoic acid solution. Continue to stir and maintain the temperature below 5°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 30 minutes) to ensure complete reaction.

  • Work-up: Pour the reaction mixture over crushed ice. The solid 3-nitrobenzoic acid will precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Reduction of a Nitrobenzoic Acid Isomer to the Corresponding Aminobenzoic Acid

General Procedure using Tin and Hydrochloric Acid: [14]

  • Setup: In a round-bottom flask equipped with a reflux condenser, place the nitrobenzoic acid isomer and granulated tin.

  • Reaction: Slowly add concentrated hydrochloric acid (HCl) through the condenser. The reaction is exothermic and may require cooling to control the rate.

  • Heating: Once the initial vigorous reaction subsides, heat the mixture under reflux until the reaction is complete (e.g., as monitored by TLC).

  • Work-up: Cool the reaction mixture and add a concentrated solution of sodium hydroxide (NaOH) to precipitate the tin salts and dissolve the aminobenzoic acid as its sodium salt.

  • Isolation: Filter the mixture to remove the tin salts. Acidify the filtrate with an acid (e.g., acetic acid or HCl) to precipitate the aminobenzoic acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.

Conclusion

The choice between 2-, 3-, and 4-nitrobenzoic acid in a synthetic campaign is a critical decision that impacts not only the synthetic route but also the properties of the final product. The direct nitration of benzoic acid provides a straightforward and high-yielding route to the meta isomer. In contrast, the ortho and para isomers are more efficiently accessed through the oxidation of their corresponding nitrotoluene precursors. The distinct acidities and physical properties of these isomers, governed by the interplay of inductive, resonance, and steric effects, must be carefully considered during reaction design and product purification. As precursors to the versatile aminobenzoic acids, the nitrobenzoic acid isomers remain indispensable tools for researchers and professionals in the development of novel pharmaceuticals and functional materials.

References

  • Wikipedia. Nitrobenzoic acid. [Link]

  • Quora. How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • Google Patents.
  • Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • Linquip. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. [Link]

  • Chemistry Stack Exchange. Acidic Strength of Nitrobenzoic Acid. [Link]

  • Michigan State University Chemistry. Preparation of 3-Nitrobenzoic Acid. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • brainly.com. Which is more acidic: 4-nitrobenzoic acid or 3-nitrobenzoic acid?. [Link]

  • HELIX Chromatography. HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. [Link]

  • YIC. Nitration Of Benzoic Acid. [Link]

  • National Center for Biotechnology Information. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

  • YouTube. Nitration of benzoic acid. [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Allen. The correct increasing order of the acid strength of benzoic acid (I),4-nitrobenzoic acid (II),3,4-dinitrobenzoic acid (III) and 4-methoxybenzoic acid (IV) is. [Link]

  • Google P
  • ResearchGate. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

  • Quora. Which one is more acidic o-nitrobenzoic acid or p-nitrobenzoic acid?. [Link]

  • ACS Publications. Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions. [Link]

  • Study.com. Comparing the acidity of benzoic acid with 4-nitrobenzoic add, which statement is true?. [Link]

Sources

In-Vitro Antimicrobial Evaluation of Novel Semicarbazides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Semicarbazides, a class of organic compounds, have garnered significant attention as a versatile scaffold in the development of potential antimicrobial agents.[1][2] These compounds have demonstrated promising activity against a wide array of bacterial and fungal pathogens, highlighting their potential to address critical health challenges.[1][3] This guide provides a comprehensive technical overview of the in-vitro methodologies essential for evaluating the antimicrobial efficacy of novel semicarbazide derivatives, designed for researchers, scientists, and drug development professionals.

Core Principles of Antimicrobial Susceptibility Testing

The cornerstone of in-vitro antimicrobial evaluation lies in determining a compound's potency to inhibit or kill microbial growth. This is primarily quantified by two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][5][6][7] The MBC, on the other hand, is the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum, indicating the agent's killing activity.[7][8][9][10] Standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are crucial for ensuring the reproducibility and comparability of these measurements.[11][12][13]

Experimental Protocols for Antimicrobial Evaluation

A systematic approach to evaluating novel semicarbazides involves a series of well-defined in-vitro assays. The following protocols are fundamental to this process.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a quantitative and widely accepted technique for determining the MIC of a novel compound.[4][11] This method involves challenging a standardized microbial suspension with serial dilutions of the test compound.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis compound_prep Prepare serial dilutions of semicarbazide plate_setup Dispense dilutions and inoculum into 96-well plate compound_prep->plate_setup inoculum_prep Prepare standardized microbial inoculum (0.5 McFarland) inoculum_prep->plate_setup controls Include growth and sterility controls plate_setup->controls incubation Incubate at 35-37°C for 16-20 hours controls->incubation read_results Visually or spectrophotometrically assess growth incubation->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Protocol:

  • Preparation of Semicarbazide Dilutions: Prepare a stock solution of the novel semicarbazide in a suitable solvent (e.g., DMSO). Subsequently, perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate growth medium, such as Mueller-Hinton Broth (MHB).[14]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[4]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria and medium without the compound) and a negative control (medium only). Incubate the plate at 35-37°C for 16-20 hours.[4][14]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the semicarbazide that completely inhibits visible bacterial growth.[4][6] This can be assessed visually or by using a plate reader to measure turbidity.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined to assess whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[5] This assay is a continuation of the MIC test.

Experimental Workflow:

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation Incubation cluster_analysis Analysis mic_wells Select wells from MIC plate with no visible growth subculture Subculture aliquots from clear wells onto agar plates mic_wells->subculture incubate_plates Incubate agar plates at 37°C for 18-24 hours subculture->incubate_plates count_colonies Count viable colonies on each plate incubate_plates->count_colonies determine_mbc MBC = Lowest concentration with ≥99.9% killing count_colonies->determine_mbc

Caption: Workflow for MBC determination following the MIC assay.

Detailed Protocol:

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquots onto fresh, antibiotic-free agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the semicarbazide that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][9][10]

Comparative Data Presentation

The antimicrobial activity of novel semicarbazides should be compared against a panel of relevant microorganisms and standard antibiotics. The results are typically presented in a tabular format for clear comparison.

Table 1: Example of MIC and MBC Data for Novel Semicarbazides

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
MIC (µg/mL) MBC (µg/mL)
Semicarbazide SC-1816
Semicarbazide SC-21632
Ciprofloxacin0.51

Interpretation of Results:

The ratio of MBC to MIC is a useful indicator of a compound's bactericidal or bacteriostatic nature. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.[9][15]

Scientific Integrity and Trustworthiness

To ensure the validity and reliability of the experimental data, several key principles must be followed:

  • Standardized Methodologies: Adherence to established guidelines from bodies like CLSI and EUCAST is paramount for data consistency and comparability.[11][12][13]

  • Quality Control: The use of reference strains with known susceptibility profiles is essential for quality control.[16] Regular testing of these strains ensures the accuracy of the assay conditions.

  • Appropriate Controls: The inclusion of positive (growth) and negative (sterility) controls in each assay is critical for validating the experimental results.

Conclusion

The in-vitro evaluation of novel semicarbazides is a crucial step in the journey of antimicrobial drug discovery. By employing standardized and rigorous methodologies for determining MIC and MBC, researchers can effectively assess the potency and spectrum of their compounds. This systematic approach, grounded in established protocols and quality control measures, is fundamental to identifying promising candidates for further development in the fight against antimicrobial resistance.

References

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from Emery Pharma website: [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from CLSI website: [Link]

  • EUCAST. EUCAST: EUCAST - Home. Retrieved from EUCAST website: [Link]

  • Microbe Investigations. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. Retrieved from Microbe Investigations website: [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from Creative Diagnostics website: [Link]

  • Microbiology Info. Broth Microdilution. Retrieved from Microbiology Info website: [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from Emery Pharma website: [Link]

  • Grokipedia. Minimum bactericidal concentration. Retrieved from Grokipedia website: [Link]

  • rapidmicrobiology. (2022, November 15). MIC Broth Microdilution Plate Reading with EUCAST & CLSI Guidelines. Retrieved from rapidmicrobiology website: [Link]

  • Kratky, M. (2024, October 14). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. PubMed. Retrieved from [Link]

  • Unknown author. (n.d.). Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. PMC. Retrieved from [Link]

  • Unknown author. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from Idexx website: [Link]

  • EUCAST. Clinical Breakpoint Tables. Retrieved from EUCAST website: [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from BMG Labtech website: [Link]

  • National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from NICD website: [Link]

  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from EUCAST website: [Link]

  • ResearchGate. (2025, August 9). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from ResearchGate: [Link]

Sources

A Comparative Guide for Synthetic Strategy: 5-(Morpholin-4-yl)-2-nitrobenzoic acid vs. 2-chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the progressive researcher and drug development professional, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route and the ultimate properties of a target molecule. This guide provides a comprehensive comparison of two structurally related nitrobenzoic acids: 5-(Morpholin-4-yl)-2-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid. By examining their synthesis, reactivity, and physicochemical properties, supported by experimental data, we aim to equip you with the insights necessary to make an informed choice for your specific research needs.

At a Glance: Structural and Physicochemical Comparison

The primary distinction between these two molecules lies in the substituent at the 5-position of the 2-nitrobenzoic acid core. In one, a morpholine ring is attached via a nitrogen atom, while the other bears a chloro group. This seemingly subtle difference has profound implications for the electronic properties, reactivity, and potential applications of these compounds.

PropertyThis compound2-chloro-5-nitrobenzoic acid
CAS Number 4036-83-3[1]2516-96-3
Molecular Formula C₁₁H₁₂N₂O₅[1]C₇H₄ClNO₄
Molecular Weight 252.22 g/mol [1]201.56 g/mol
Appearance -Off-white to pale yellow crystalline powder
Melting Point -162-168 °C
Solubility -Soluble in methanol, ethanol, ether, and hot water.

Synthesis and Accessibility

2-chloro-5-nitrobenzoic acid is a commercially available starting material, typically synthesized via the nitration of o-chlorobenzoic acid. This process involves the use of concentrated sulfuric and nitric acids. While effective, this reaction can produce isomeric byproducts, such as 2-chloro-3-nitrobenzoic acid, necessitating careful control of reaction conditions and purification steps to achieve high purity.

This compound , on the other hand, is most logically synthesized from a suitable precursor, with 2-chloro-5-nitrobenzoic acid being a prime candidate. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group is displaced by morpholine. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. Microwave-assisted protocols have been shown to be effective for similar transformations, offering rapid and efficient synthesis. For instance, the synthesis of the isomeric 4-(morpholin-4-yl)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid has been successfully achieved using microwave irradiation in the presence of excess morpholine and butanol as a solvent, yielding the product in high yield after a short reaction time.[2] A similar strategy is highly applicable for the synthesis of the title compound.

Experimental Protocol: Synthesis of 4-(morpholin-4-yl)-3-nitrobenzoic acid via Microwave-Assisted Nucleophilic Aromatic Substitution

This protocol for a similar isomer illustrates a likely synthetic route for this compound.

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Morpholine

  • Butanol

  • Dilute Hydrochloric Acid

Procedure:

  • In a high-pressure microwave glass reactor equipped with a magnetic stir bar, charge 40 mmol of 4-chloro-3-nitrobenzoic acid, 92 mmol of morpholine, and 8 mL of butanol.

  • Seal the reactor with a Teflon-coated silicone cap.

  • Heat the reaction mixture using microwave irradiation to 160 °C and maintain this temperature with stirring for 20 minutes.

  • After cooling, acidify the reaction mixture with diluted hydrochloric acid.

  • Collect the resulting precipitate by filtration.

  • Dry the pure product in the open air.[2]

Comparative Reactivity: The Influence of the 5-Substituent

The nature of the substituent at the 5-position dictates the reactivity of the aromatic ring and the carboxylic acid moiety.

Electronic Effects

The chloro group in 2-chloro-5-nitrobenzoic acid is an electron-withdrawing group through induction, but a weak deactivator in electrophilic aromatic substitution due to its electron-donating resonance effect. However, in the context of nucleophilic aromatic substitution, its primary role is that of a good leaving group.

The morpholino group in this compound, conversely, is a strong electron-donating group through resonance, owing to the lone pair of electrons on the nitrogen atom. This has a significant impact on the electron density of the aromatic ring.

Caption: Comparison of substituent electronic effects.

Reactivity in Nucleophilic Aromatic Substitution

For 2-chloro-5-nitrobenzoic acid , the chloro group is susceptible to displacement by nucleophiles. The rate of this SNAr reaction is enhanced by the presence of the ortho-nitro group. This makes it a versatile precursor for a wide range of derivatives where the chloro group is replaced by amines, alkoxides, or other nucleophiles.

For This compound , the morpholino group is not a leaving group under typical SNAr conditions. Instead, its electron-donating nature deactivates the ring towards further nucleophilic substitution. The primary sites of reactivity for this molecule are the carboxylic acid and the nitro group.

Reactivity of the Carboxylic Acid and Nitro Group

Both compounds possess a carboxylic acid group that can undergo standard transformations such as esterification, amide bond formation, and reduction. The acidity of the carboxylic acid is influenced by the substituents on the ring. The electron-withdrawing chloro and nitro groups in 2-chloro-5-nitrobenzoic acid increase the acidity of the carboxylic acid compared to benzoic acid. In contrast, the electron-donating morpholino group in this compound would be expected to decrease the acidity of the carboxylic acid.

The nitro group in both compounds can be reduced to an amino group, providing a handle for further functionalization. This transformation opens up possibilities for the synthesis of various heterocyclic systems and other derivatives.

G start_chloro 2-chloro-5-nitrobenzoic acid chloro_amide Amide Formation (e.g., with an amine) start_chloro->chloro_amide Carboxylic Acid Reactivity chloro_snar Nucleophilic Aromatic Substitution (e.g., with an amine, alcohol) start_chloro->chloro_snar Aromatic Ring Reactivity chloro_reduction Nitro Group Reduction (e.g., H2/Pd, SnCl2) start_chloro->chloro_reduction Nitro Group Reactivity start_morpholino This compound morpholino_amide Amide Formation (e.g., with an amine) start_morpholino->morpholino_amide Carboxylic Acid Reactivity morpholino_reduction Nitro Group Reduction (e.g., H2/Pd, SnCl2) start_morpholino->morpholino_reduction Nitro Group Reactivity

Caption: Comparative reactivity pathways.

Applications in Research and Development

2-chloro-5-nitrobenzoic acid is a widely used building block in medicinal chemistry and materials science. Its utility stems from the ability to sequentially or concurrently modify its three functional groups. It serves as a precursor for the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as agrochemicals such as pesticides and herbicides.[1] Its derivatives have also been explored for their antibacterial properties.

The applications of This compound are less documented but can be inferred from the known bioactivity of the morpholine moiety. Morpholine is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[3] Therefore, this compound represents a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in areas where the morpholine pharmacophore is known to be beneficial.

Conclusion: Strategic Selection for Synthetic Success

The choice between this compound and 2-chloro-5-nitrobenzoic acid is a strategic one that depends on the desired synthetic outcome.

  • Choose 2-chloro-5-nitrobenzoic acid when:

    • You require a versatile starting material for the introduction of various nucleophiles at the 5-position.

    • Your synthetic strategy involves leveraging the reactivity of the chloro group as a leaving group.

    • Cost and commercial availability are primary considerations.

  • Choose this compound when:

    • The morpholine moiety is a key structural feature of your target molecule.

    • You intend to explore the impact of this electron-donating group on the biological activity of your compounds.

    • Your synthesis involves further modification of the carboxylic acid or nitro group, while retaining the morpholine substituent.

By understanding the distinct chemical personalities of these two building blocks, researchers can design more efficient and effective synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

  • PubChem. 2-Nitrobenzoic acid. [Link]

  • ResearchGate. Synthesis scheme of 5 -[ 4-(morpholin-4-yl)-3-nitrobenzene -1 -Sulfonyl... [Link]

  • National Institutes of Health. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • ResearchGate. Nucleophilic Substitution in 4-Bromo-5-nitrophthalodinitrile. [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. [Link]

  • National Center for Biotechnology Information. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • National Institutes of Health. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]

  • Google Patents.
  • Socratic. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Quora. Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF. [Link]

  • ResearchGate. Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR | Request PDF. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • ResearchGate. Reduction of Aromatic Nitro Compounds: The Fate of Arylhydroxylamines. [Link]

  • Google Patents.
  • MassBank. 4-Nitrobenzoic acid. [Link]

  • PubMed. Substituent effect on electronic structures of halonitrobenzenes. [Link]

  • PubChem. 2-methyl-5-nitrophenol production process - Patent CN-105837452-B. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-nitrobenzoic Acid in Chemical Synthesis. [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • ResearchGate. Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. [Link]

  • PubMed Central. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. [Link]

  • Google Patents. A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • MDPI. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

  • PubChem. 4-Nitrobenzoic Acid. [Link][Link])

Sources

Safety Operating Guide

A Researcher's Guide to Safely Handling 5-(Morpholin-4-yl)-2-nitrobenzoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the paramount importance of laboratory safety cannot be overstated. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with 5-(Morpholin-4-yl)-2-nitrobenzoic acid. By understanding the rationale behind each safety measure, researchers can cultivate an environment of proactive safety and scientific integrity.

Hazard Analysis: A Foundation of Safety

Table 1: Anticipated Hazard Profile of this compound

Anticipated HazardGHS Classification (Inferred)Rationale for PPE Selection
Skin IrritationH315Impermeable gloves and a laboratory coat are essential to prevent direct skin contact.
Serious Eye IrritationH319Chemical safety goggles are mandatory to shield against accidental splashes or airborne particles.
Respiratory IrritationH335All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation.

Essential Personal Protective Equipment: Your Primary Defense

The following PPE is considered the minimum requirement for any procedure involving this compound.

Hand Protection

Direct contact with skin is a primary route of exposure.

  • Nitrile Gloves: These provide excellent protection against incidental contact with solid chemicals. Always inspect gloves for tears or punctures before use.

  • Double Gloving: For procedures with a higher risk of contamination, consider wearing two pairs of nitrile gloves.

  • Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to avoid contaminating your hands. Dispose of them immediately in the designated chemical waste.

  • Hand Hygiene: Thoroughly wash your hands with soap and water after removing your gloves.

Eye and Face Protection

Protecting your eyes from particulates and splashes is non-negotiable.

  • Chemical Safety Goggles: These must be worn at all times when handling the compound. They should provide a complete seal around the eyes.

  • Face Shield: In situations where there is a heightened risk of splashing, such as when dissolving the solid in a solvent, a face shield should be worn in addition to safety goggles for full facial protection.

Protective Clothing
  • Laboratory Coat: A clean, buttoned lab coat made of a durable material like cotton is required to protect your skin and personal clothing.

  • Closed-Toed Shoes: Always wear shoes that fully cover your feet in a laboratory setting.

Respiratory Protection

The primary method for avoiding respiratory irritation is to use engineering controls.

  • Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted in a properly functioning chemical fume hood. This is the most effective way to prevent the inhalation of airborne particles.

Procedural Workflow for Safe Handling

Adhering to a systematic workflow minimizes the risk of exposure and contamination.

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Response Protocols

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.

  • Spill: For a small spill, carefully dampen the solid material with an inert solvent like ethanol to prevent dust formation and then sweep it into a designated waste container.[6] For a large spill, evacuate the area and follow your institution's established emergency procedures.

Waste Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: All solid this compound and any materials contaminated with it (e.g., weighing papers, gloves, paper towels) must be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a designated, labeled container for hazardous liquid waste. Do not pour chemical waste down the drain.

  • Compliance: All chemical waste must be disposed of in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • 2-Methyl-4-nitrobenzoic acid, 98% Safety D
  • 4-Nitrobenzoic acid, 99+% Material Safety D
  • 5,5'-Dithio-bis-(2-nitrobenzoic acid)
  • Benzoic acid morpholin-4-yl ester Safety D
  • Nitrobenzoic acid Safety D
  • Nitrobenzoic acid Safety D
  • M-NITROBENZOIC ACID. (1992). CAMEO Chemicals, NOAA.
  • 2-Nitrobenzoic acid Safety D
  • Triethanolamine Safety D
  • Polyethylene - Safety D
  • Safety D
  • Safety D
  • Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Morpholin-4-yl)-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-(Morpholin-4-yl)-2-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.